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  • Product: Mono(Ethyl-alanine) amidate
  • CAS: 912809-27-9

Core Science & Biosynthesis

Foundational

Technical Guide: Mono(Ethyl-alanine) Amidate Prodrug Architecture

This guide provides an in-depth technical analysis of Mono(Ethyl-alanine) Amidate , a critical phosphoramidate prodrug moiety used to enhance the intracellular delivery of nucleotide analogs (e.g., GS-9131, metabolites o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Mono(Ethyl-alanine) Amidate , a critical phosphoramidate prodrug moiety used to enhance the intracellular delivery of nucleotide analogs (e.g., GS-9131, metabolites of Remdesivir/Sofosbuvir analogs).

Subject: Optimization of Nucleotide Delivery via Phosphoramidate Monoamidate Technology Context: Antiviral & Anticancer Nucleotide Analog Development

Part 1: Executive Technical Summary

Mono(Ethyl-alanine) amidate refers to a specific ProTide (Pronucleotide) structural motif designed to mask the anionic phosphate groups of nucleotide analogs. By neutralizing the negative charge of the phosphate via a P-N bond (amidate) linked to an amino acid ester (L-alanine ethyl ester), this moiety transforms hydrophilic nucleotides into lipophilic prodrugs capable of passive membrane diffusion.

Unlike "bis-amidates" (which attach two amino acid groups) or simple esters, the mono-amidate strategy typically pairs the amino acid ester with an aryl group (e.g., phenol). This asymmetry introduces a chiral center at the phosphorus atom, necessitating rigorous stereochemical control during synthesis to maximize catalytic activation by intracellular enzymes like Cathepsin A and Hint1 .

Core Chemical Identity
  • IUPAC Fragment: Ethyl (2S)-2-[[hydroxy(phenoxy)phosphoryl]amino]propanoate (variable depending on the leaving group).

  • Key Components:

    • L-Alanine Ethyl Ester: The "trigger" moiety recognized by intracellular esterases.

    • Phosphoramidate Bond (P-N): A chemically stable bond in plasma that becomes labile only after ester hydrolysis.

    • P-Chirality: The phosphorus atom is chiral (

      
       or 
      
      
      
      ), significantly affecting metabolic processing rates.

Part 2: Mechanism of Action (The Self-Validating System)

The efficacy of Mono(Ethyl-alanine) amidate relies on a "self-validating" metabolic cascade. The molecule must remain stable in plasma (to prevent systemic toxicity) but rapidly degrade inside the target cell. This selectivity is engineered through specific enzyme kinetics.

The Activation Pathway

The activation follows a strict chronological order. If any step fails (e.g., premature hydrolysis in plasma), the system invalidates itself, leading to poor efficacy.

  • Cellular Entry: The lipophilic ethyl ester and aryl group mask the phosphate charges, allowing passive diffusion across the lipid bilayer.

  • The Trigger (Ester Hydrolysis): Intracellular Cathepsin A (CatA) or Carboxylesterase 1 (CES1) hydrolyzes the ethyl ester to a carboxylic acid.

    • Note: The choice of Ethyl (vs. Isopropyl or Methyl) modulates the rate of this hydrolysis. Ethyl esters are generally hydrolyzed faster than isopropyl esters (used in Tenofovir Alafenamide) but slower than methyl esters.

  • The Clock (Cyclization): The newly formed carboxylic acid nucleophilically attacks the phosphorus, displacing the aryl (phenol) group. This forms an unstable five-membered cyclic mixed anhydride.

  • Spontaneous Hydrolysis: The ring opens via water attack, releasing the phenol and leaving an unstable phosphoramidate metabolite.

  • Payload Release (Hint1): The Histidine Triad Nucleotide-Binding Protein 1 (Hint1 ) phosphoramidase cleaves the P-N bond, releasing the free nucleoside monophosphate (which is then phosphorylated to the active triphosphate).

Pathway Visualization

The following diagram illustrates the critical "activation cascade" for a generic Mono(Ethyl-alanine) amidate prodrug.

ActivationPathway cluster_cell Intracellular Environment Prodrug Prodrug (Mono-Amidate) Inter1 Intermediate 1 (Carboxylic Acid) Prodrug->Inter1 Cathepsin A / CES1 (Ester Hydrolysis) Cyclic Cyclic Anhydride (Transient) Inter1->Cyclic Spontaneous Cyclization (-Phenol) Inter2 Intermediate 2 (Ala-Nucleoside MP) Cyclic->Inter2 Water Hydrolysis (Ring Opening) Active Active Drug (Nucleoside MP) Inter2->Active Hint1 (P-N Cleavage)

Figure 1: The metabolic activation pathway of Mono(Ethyl-alanine) amidate prodrugs.[1] Red arrows indicate enzymatic steps; dashed arrows indicate spontaneous chemical rearrangements.

Part 3: Synthesis & Stereochemical Control

Synthesizing Mono(Ethyl-alanine) amidate requires precise control over the phosphorus chirality. The


 and 

diastereomers often exhibit vastly different activation rates due to the stereoselectivity of Cathepsin A and Hint1.
Reagents and Precursors[2]
  • Nucleophile: L-Alanine Ethyl Ester Hydrochloride (CAS 1115-59-9).[]

    • Quality Criticality: Must be enantiomerically pure (L-isomer). D-isomer contamination leads to inactive prodrugs as human enzymes are stereospecific for L-amino acids.

  • Phosphorylating Agent: Phenyl dichlorophosphate (or p-nitrophenyl analogs for better leaving group ability).

  • Base: Triethylamine or N-Methylimidazole (NMI) to scavenge HCl.

Synthetic Workflow (The Chlorophosphate Route)

This method is standard for generating the P-N bond.

  • Formation of Phenyl-(Ethoxy-L-Alaninyl)-Chlorophosphate:

    • Reaction of Phenyl dichlorophosphate with L-Alanine ethyl ester (1:1 stoichiometry) at -78°C.

    • Control: Low temperature is mandatory to prevent "bis-amidate" formation (double substitution).

  • Coupling to Nucleoside:

    • The chlorophosphate intermediate reacts with the nucleoside's 5'-hydroxyl group.

    • Catalyst: N-Methylimidazole (NMI) acts as a nucleophilic catalyst.

  • Chiral Separation:

    • The result is a mixture of diastereomers (

      
      ).
      
    • Method: Preparative HPLC or fractional crystallization is required to isolate the biologically more active isomer (often designated as Isomer A or B, e.g., GS-9131 Isomer A).

Synthesis Diagram[2]

Synthesis Start Phenyl Dichlorophosphate Step1 Step 1: Chlorophosphate Formation (-78°C, Et3N) Start->Step1 Reagent L-Alanine Ethyl Ester HCl Reagent->Step1 Inter Chloro-Amidate Intermediate Step1->Inter Step2 Step 2: Coupling (NMI, THF) Inter->Step2 Nucl Nucleoside (5'-OH) Nucl->Step2 Mix Diastereomeric Mixture (Rp + Sp) Step2->Mix Purify Step 3: Chiral Separation (Prep HPLC) Mix->Purify Final Pure Mono(Ethyl-alanine) Amidate Prodrug Purify->Final

Figure 2: Synthetic workflow for isolating pure Mono(Ethyl-alanine) amidate prodrugs.

Part 4: Pharmacokinetics & Comparative Analysis

The "Ethyl-alanine" moiety is a specific tuning of the ProTide technology. Below is a comparison with other common moieties like Isopropyl-alanine (used in Sofosbuvir/TAF).

Quantitative Comparison Table
FeatureMono(Ethyl-alanine)Mono(Isopropyl-alanine)Impact on Drug Design
Ester Hydrolysis Rate FastModerate/SlowEthyl is preferred when rapid intracellular activation is needed, but may suffer from lower plasma stability compared to isopropyl.
Lipophilicity (LogP) ModerateHighIsopropyl derivatives are more lipophilic, potentially aiding deeper tissue penetration (e.g., lymphoid tissue).
Enzyme Specificity Cathepsin A / CES1Cathepsin AEthyl esters are broader substrates; Isopropyl esters are highly specific for Cathepsin A (crucial for PBMC targeting).
Example Drug GS-9131 (Investigational)Sofosbuvir, Tenofovir AlafenamideGS-9131 demonstrated that ethyl-alanine could achieve 50-fold higher activity than parent nucleotide in specific contexts [1].
Stability Data Interpretation
  • Plasma Stability: Mono(Ethyl-alanine) amidates generally show half-lives (

    
    ) of >30 minutes in human plasma, sufficient for oral bioavailability.
    
  • Intracellular Accumulation: In PBMC (Peripheral Blood Mononuclear Cells), the ethyl-alanine motif can drive intracellular triphosphate concentrations 50-100x higher than the parent nucleoside [1].

Part 5: References

  • Ray, A. S., et al. (2008).[1][3] "Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131."[3] Antimicrobial Agents and Chemotherapy, 52(2), 648–654.

  • McGuigan, C., et al. (2006). "Phosphoramidate ProTides of the anticancer agent gemcitabine retain activity in resistant cancer cells." Journal of Medicinal Chemistry, 49(20), 6138-6140.

  • Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry, 285(45), 34337-34347. (Context on Hint1 activation).

  • Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry, 61(6), 2211–2226.

Sources

Exploratory

synthesis pathways for Mono(Ethyl-alanine) amidate

An In-Depth Technical Guide to the Synthesis of Alanine Ethyl Amide and Related Amidate Derivatives Introduction Alanine, a fundamental amino acid, serves as a versatile chiral building block in the synthesis of a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Alanine Ethyl Amide and Related Amidate Derivatives

Introduction

Alanine, a fundamental amino acid, serves as a versatile chiral building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its derivatives, particularly those involving modifications at the carboxyl and amino termini, are of significant interest to researchers in drug development. This guide provides a comprehensive overview of the synthetic pathways to key alanine amidate derivatives, with a primary focus on L-Alanine Ethyl Amide. We will also explore the synthesis of the crucial precursor, L-Alanine Ethyl Ester, and touch upon the related and highly relevant field of phosphoramidate "ProTide" technology. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations for these syntheses.

Synthesis of the Key Precursor: L-Alanine Ethyl Ester

The esterification of L-alanine is a foundational step for many subsequent derivatizations, including amidation. The most common and efficient method is the Fischer esterification, where the amino acid is treated with ethanol in the presence of an acid catalyst. The product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid.[1][2]

Thionyl Chloride-Mediated Esterification

This is a highly effective one-pot method for converting L-alanine to its ethyl ester hydrochloride. Thionyl chloride (SOCl₂) reacts with ethanol in situ to generate HCl, which protonates the amino group and catalyzes the esterification, and also activates the carboxylic acid.

Causality of Experimental Choices:

  • Low Initial Temperature (-5 °C): The dropwise addition of thionyl chloride to ethanol is highly exothermic. Starting at a low temperature controls the reaction rate and prevents the formation of unwanted byproducts.[2][3]

  • Refluxing in Ethanol: Heating the reaction mixture to reflux drives the equilibrium of the Fischer esterification towards the product side, ensuring a high conversion rate.[2][3]

  • Excess Ethanol: Ethanol serves as both the reactant and the solvent, ensuring the reaction goes to completion.

Experimental Protocol:

  • Suspend L-alanine (1.0 eq) in absolute ethanol (approx. 8-10 mL per gram of alanine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to -5 °C to 0 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension. Ensure the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 78 °C) for 1.5-2 hours.[2][3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent by rotary evaporation to yield the crude L-alanine ethyl ester hydrochloride as a white solid.[3]

  • The product can be further purified by recrystallization from an ethanol/diethyl ether mixture.[3]

Alternative Esterification using HCl Gas

A classic alternative involves bubbling dry hydrogen chloride gas through a suspension of L-alanine in ethanol. This method avoids the use of thionyl chloride but requires a source of anhydrous HCl.

Experimental Protocol:

  • Suspend L-alanine (1.0 eq) in dry ethanol (approx. 8 mL per gram).

  • Bubble dry HCl gas through the suspension while stirring until the solution becomes saturated.

  • Heat the solution to reflux for 2 hours.[3]

  • Concentrate the reaction mixture under vacuum.

  • Recrystallize the resulting solid from ethanol-diethyl ether to afford pure L-alanine ethyl ester hydrochloride.[3]

Core Synthesis: L-Alanine Ethyl Amide via Amidation

With the ethyl ester in hand, the target mono(ethyl-alanine) amidate, more precisely named N-ethyl-L-alaninamide, can be synthesized. This involves the formation of an amide bond between the alanine backbone and an ethylamine moiety.

Direct Aminolysis of L-Alanine Ethyl Ester

The most direct route to the ethyl amide is the aminolysis of the corresponding ethyl ester. This reaction involves the nucleophilic attack of ethylamine on the ester carbonyl group.

Causality of Experimental Choices:

  • Free-Basing the Ester: The starting material is L-alanine ethyl ester hydrochloride. The amine is protonated, rendering it non-nucleophilic. A base, such as triethylamine, is required to deprotonate the ammonium salt, liberating the free amine for the subsequent reaction.[4]

  • Excess Ethylamine: Ethylamine is a volatile and reactive nucleophile. Using it in excess drives the reaction equilibrium towards the formation of the amide.

  • Solvent Choice: A polar aprotic solvent like ethanol or methanol is suitable for this reaction as it can solvate the ionic intermediates without interfering with the reaction.

Experimental Protocol:

  • Dissolve L-alanine ethyl ester hydrochloride (1.0 eq) in a suitable solvent like ethanol.

  • Add a base, such as triethylamine (1.1 eq), to neutralize the hydrochloride and generate the free ester.

  • Add a solution of ethylamine (2.0-3.0 eq, often as a solution in THF or ethanol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess ethylamine under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure L-alanine ethyl amide.

Workflow for L-Alanine Ethyl Amide Synthesis

G cluster_ester Step 1: Esterification cluster_amide Step 2: Amidation cluster_ester_ref Step 2: Amidation Ala L-Alanine SOCl2 Thionyl Chloride (Catalyst) Ala->SOCl2 1. Cool to 0°C EtOH Ethanol (Solvent/Reagent) EtOH->SOCl2 Ala_ester_HCl L-Alanine Ethyl Ester HCl SOCl2->Ala_ester_HCl 2. Reflux TEA Triethylamine (Base) Ala_ester_HCl->TEA 3. Free-basing EtNH2 Ethylamine Ala_amide L-Alanine Ethyl Amide EtNH2->Ala_amide 4. Aminolysis Ala_ester_HCl_ref L-Alanine Ethyl Ester Ala_ester_HCl_ref->EtNH2

Caption: Synthesis pathway from L-Alanine to L-Alanine Ethyl Amide.

Peptide Coupling Approach

For a more controlled synthesis, especially if starting from N-protected alanine, standard peptide coupling reagents can be used. This method offers high yields and is amenable to a wider range of substrates.

Causality of Experimental Choices:

  • N-Protection: The amino group of alanine must be protected (e.g., with Boc or Cbz groups) to prevent self-coupling and other side reactions.

  • Carboxyl Activation: Coupling reagents (e.g., HATU, HOBt/EDC) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by ethylamine.[5]

  • Mild Conditions: These reactions are typically run at room temperature under neutral or slightly basic conditions, preserving the stereochemical integrity of the chiral center.[5]

Experimental Protocol (Starting from Boc-L-Alanine):

  • Dissolve Boc-L-alanine (1.0 eq) in a dry aprotic solvent such as DMF or DCM.

  • Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add ethylamine hydrochloride (1.2 eq) followed by another equivalent of DIPEA to the reaction mixture.

  • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup to remove the coupling byproducts and excess reagents.

  • Purify the resulting Boc-protected amide by column chromatography.

  • The Boc protecting group can then be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final L-alanine ethyl amide.

Advanced Derivatives: Alanine-Based Phosphoramidates (ProTides)

In the context of drug development, particularly for antiviral and anticancer nucleoside analogues, the term "amidate" often refers to a phosphoramidate moiety. The ProTide approach uses an amino acid ester and an aryl group to mask a nucleoside monophosphate, enhancing cell permeability and bypassing the first, often rate-limiting, phosphorylation step inside the cell.[6]

There are several strategies for synthesizing these complex molecules, but a common one involves a phosphorochloridate intermediate.[7]

General ProTide Synthesis Strategy

G Dichlorophosphate Aryl Dichlorophosphate Phosphorochloridate Aryl(Ethyl-Alaninyl) Phosphorochloridate Dichlorophosphate->Phosphorochloridate AminoEster L-Alanine Ethyl Ester HCl + Base AminoEster->Phosphorochloridate ProTide ProTide Product Phosphorochloridate->ProTide Nucleoside Nucleoside Analogue Nucleoside->ProTide

Caption: General workflow for the synthesis of ProTide prodrugs.

Standard Procedure for Phosphorochloridate Intermediate:

  • Dissolve L-alanine ethyl ester hydrochloride (1.0 eq) and an appropriate aryl dichlorophosphate (e.g., phenyl dichlorophosphate) (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.[8]

  • Cool the solution to -78 °C.

  • Add anhydrous triethylamine (2.0 eq) dropwise.[8]

  • Allow the reaction to stir for 1 hour at -78 °C, then warm to room temperature and stir for an additional 1-2 hours.[8]

  • The resulting phosphorochloridate can then be reacted with a protected nucleoside analogue in the presence of a mild base (like N-methylimidazole) or a Grignard reagent (like t-BuMgCl) to form the final ProTide.[8]

This method generates the phosphoramidate as a mixture of diastereomers at the phosphorus center, which often need to be separated chromatographically.

Data Summary and Comparison

Synthesis MethodStarting MaterialKey ReagentsTypical YieldKey Advantages
Esterification L-AlanineEthanol, Thionyl Chloride>80%[3]High yield, one-pot procedure.
Aminolysis L-Alanine Ethyl Ester HClEthylamine, TriethylamineModerate to GoodDirect, simple procedure.
Peptide Coupling Boc-L-AlanineEthylamine, HATU, DIPEAGood to ExcellentHigh purity, mild conditions, preserves stereochemistry.
ProTide Synthesis L-Alanine Ethyl Ester HClAryl Dichlorophosphate, NucleosideModerateAccess to complex, high-value prodrugs.[8]

Conclusion

The synthesis of mono(ethyl-alanine) amidate, interpreted as L-alanine ethyl amide, is a straightforward process that hinges on well-established chemical transformations. The most efficient pathway involves the initial Fischer esterification of L-alanine to its ethyl ester hydrochloride, followed by direct aminolysis with ethylamine. For applications requiring higher purity and more delicate substrates, a protection and peptide coupling strategy is recommended. Furthermore, the principles of phosphoramidate chemistry, as exemplified by the ProTide approach, represent a more advanced but highly valuable application of alanine ethyl ester derivatives in modern drug discovery. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and the specific molecular context of the target compound.

References

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.[Link]

  • Synthesis of N-(3-methyl-2-nitrobenzyl)-L-alanine ethyl ester. (n.d.). PrepChem.com.[Link]

  • Serra, M., et al. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry, 53, 15.5.1-15.5.15. [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226. [Link]

  • Perlikowska, R., et al. (2017). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine. Molecules, 22(12), 2113. [Link]

Sources

Foundational

Spectroscopic Characterization of Mono(Ethyl-alanine) Phosphoramidate Motifs

Technical Guide for ProTide Precursor Analysis Executive Summary This technical guide details the spectroscopic analysis of L-Alanine Ethyl Ester Phosphoramidate , often referred to in shorthand as "Mono(Ethyl-alanine) a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for ProTide Precursor Analysis

Executive Summary

This technical guide details the spectroscopic analysis of L-Alanine Ethyl Ester Phosphoramidate , often referred to in shorthand as "Mono(Ethyl-alanine) amidate" within synthetic workflows. This structural motif is the cornerstone of ProTide technology (e.g., Sofosbuvir, Remdesivir), serving as a pronucleotide moiety that bypasses the rate-limiting first phosphorylation step in viral nucleoside analogue metabolism.

For the drug development scientist, the critical analytical challenge is not merely structural confirmation, but the resolution of phosphorus chirality . The formation of the P-N bond creates a new stereocenter at the phosphorus atom, resulting in diastereomers (


 and 

) that often exhibit distinct pharmacokinetic profiles. This guide synthesizes NMR, FT-IR, and Mass Spectrometry protocols to validate structural integrity and diastereomeric purity.

Structural Context & Stereochemistry

Before engaging analytical instrumentation, one must define the stereochemical landscape. The molecule contains two chiral centers:

  • Fixed Center: L-Alanine (

    
    -carbon), typically 
    
    
    
    -configuration.
  • Variable Center: Phosphorus (P), created upon coupling the amino ester to the phosphorodichloridate.

This results in a pair of diastereomers. High-resolution


P NMR is the primary tool for distinguishing these isomers, while Mass Spectrometry validates the covalent assembly.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive method for assessing the diastereomeric ratio (DR) of phosphoramidates.

A. P NMR: The Chiral Probe

Unlike proton NMR, where diastereomeric signals may overlap,


P NMR typically provides baseline resolution between the 

and

isomers.
  • Experimental Setup:

    • Frequency:

      
       160 MHz (for Phosphorus).[1][2]
      
    • Solvent:

      
       or 
      
      
      
      . (Note: Chemical shift separation (
      
      
      ) is often solvent-dependent).
    • Decoupling: Proton-decoupled (

      
      ) is standard to sharpen singlets. Coupled spectra can be used to determine 
      
      
      
      .
  • Diagnostic Signals:

    • The phosphoramidate signal typically appears in the range of

      
       2.0 – 5.0 ppm  (referenced to 85% 
      
      
      
      ).
    • Diastereomeric Split: You will observe two distinct singlets if the sample is a racemic mixture at the phosphorus center. The integration ratio of these peaks represents the diastereomeric excess (de).

B. H NMR: Scalar Coupling Analysis

The proton spectrum confirms the integrity of the ethyl ester and the alanine backbone. The key feature is the coupling of protons to the magnetically active


P nucleus (

, 100% abundance).

Table 1: Representative


H NMR Assignments (

)
MoietyProton TypeChemical Shift (

ppm)
MultiplicityCoupling Constants (

)
Aryl Phenyl-H7.10 – 7.40Multiplet-
Amide N-H3.50 – 4.00 (variable)Broad/Doublet

Hz
Ester

4.10 – 4.25Multiplet

(ethyl)
Alanine

-CH
3.90 – 4.10MultipletCoupled to

, NH, and P
Alanine

-CH

1.30 – 1.45Doublet

Hz
Ester Terminal

1.20 – 1.25Triplet

Hz

Analyst Note: The alanine


-CH signal is particularly complex due to coupling with the chiral phosphorus, the NH proton, and the methyl group. It often appears as a pseudo-octet or complex multiplet.
C. Analytical Logic Diagram

The following diagram illustrates the decision matrix for NMR analysis of phosphoramidate precursors.

NMR_Logic Start Crude Phosphoramidate Sample P31_Acq Acquire 31P{1H} NMR Start->P31_Acq Peak_Check Number of P Signals? P31_Acq->Peak_Check Single Single Peak Peak_Check->Single Stereopure Double Two Peaks Peak_Check->Double Diastereomeric Mix (Rp/Sp) H1_Acq Acquire 1H NMR Single->H1_Acq Double->H1_Acq Validation Check NH-P Coupling H1_Acq->Validation End Report DR & Purity Validation->End Confirm Structure

Figure 1: NMR decision matrix for determining diastereomeric purity of ProTide precursors.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional group assembly, particularly the ester and the phosphoramidate linkage.

  • Sampling Mode: ATR (Attenuated Total Reflectance) is preferred for neat oils or solids.

  • Key Diagnostic Bands:

Functional GroupVibration ModeWavenumber (cm

)
IntensityNotes
Amine

3200 – 3400Medium/BroadHydrogen bonding dependent
Ester

1735 – 1750StrongDistinct carbonyl stretch
Phosphoryl

1200 – 1250StrongDiagnostic for phosphoramidates
P-O-C (Aryl)

1160 – 1190StrongIf phenyl group is present
P-O-C (Alkyl)

1000 – 1050StrongOverlaps with P-N often

Expert Insight: The


 stretch is sensitive to the electronic environment. In phosphoramidates, the nitrogen lone pair donation can slightly lower the wavenumber compared to phosphate esters.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns (MS/MS) to verify the sequence of connectivity (Phenyl-P-Alanine-Ester).

A. Ionization Strategy
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Ion:

    
     or 
    
    
    
    .
  • Solvent: Methanol/Water + 0.1% Formic Acid.

B. Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), ProTide-type phosphoramidates exhibit characteristic cleavage patterns.

  • Loss of Ethyl Ester: Cleavage of the ethoxy group or the entire carboxylate tail.

  • P-N Bond Cleavage: The amide bond is relatively labile under high collision energy, often yielding the phosphoryl cation or the alanine fragment.

  • Phenol Loss: If analyzing a phenyl-phosphoramidate, the loss of the phenol group (

    
     Da) is a common pathway.
    

Representative ESI-MS Data:

  • Calculated Mass (

    
     - example model):  ~273.2 Da
    
  • Observed:

    
     274.2 
    
    
    
  • Fragments:

    • 
       corresponding to 
      
      
      
      (Alanine ethyl ester fragment).
    • 
       corresponding to the aryl-phosphate core.
      

Integrated Analytical Workflow

This protocol ensures a self-validating dataset for drug development files.

Step 1: Sample Preparation
  • Dissolve ~10 mg of the amidate in 0.6 mL of

    
     (filtered through basic alumina if acid sensitivity is suspected).
    
  • Ensure the sample is free of paramagnetic impurities (e.g., Cr, Fe) which broaden

    
    P signals.
    
Step 2: Sequential Acquisition
  • Run

    
    P NMR (Decoupled): 
    
    • Success Criteria: Sharp singlet(s) at

      
       2-5 ppm.
      
    • Failure Mode: Multiple peaks outside this range indicate hydrolysis (H

      
      PO
      
      
      
      at 0 ppm) or oxidation byproducts.
  • Run

    
    H NMR: 
    
    • Integrate the Phenyl region (5H) vs. the Alanine Methyl (3H). Ratio must be 5:3.

    • Verify the Ethyl Quartet (2H) to Methyl Triplet (3H) ratio.

  • Run LC-MS (ESI+):

    • Inject 1

      
      L of 10 
      
      
      
      M solution.
    • Verify parent ion mass within 5 ppm accuracy (HRMS).

Step 3: Data Integration (Workflow Diagram)

QC_Workflow Sample Synthesized Amidate MS_Check LC-MS (ESI+) Confirm Mass Sample->MS_Check MS_Check->Sample Wrong Mass (Re-synthesize) NMR_Check NMR (31P/1H) Confirm Purity MS_Check->NMR_Check Mass OK NMR_Check->Sample Low Purity (Purify) IR_Check FT-IR Confirm Groups NMR_Check->IR_Check Purity >95% Report CoA Generation IR_Check->Report

Figure 2: Integrated Quality Control workflow for phosphoramidate validation.

References

  • McGuigan, C., et al. (2011).[3] Phosphoramidate ProTides of the Anticancer Agent FUDR Successfully Deliver the Preformed Bioactive Monophosphate in Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Slusarczyk, M., et al. (2018). Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate Prodrugs. Chemical Reviews. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

cell culture applications of Mono(Ethyl-alanine) amidate

Application Note: Optimizing Nucleotide Delivery in Cell Culture using Mono(Ethyl-alanine) Amidate Prodrugs Executive Summary This guide details the application of Mono(Ethyl-alanine) amidate as a critical promoiety in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Nucleotide Delivery in Cell Culture using Mono(Ethyl-alanine) Amidate Prodrugs

Executive Summary

This guide details the application of Mono(Ethyl-alanine) amidate as a critical promoiety in the design and evaluation of nucleotide analog prodrugs in cell culture. While often referenced in the context of specific antiretrovirals (e.g., GS-9131, Tenofovir Alafenamide), the mono(ethyl-alanine) amidate motif represents a broader "Trojan Horse" strategy used to deliver negatively charged phosphonate drugs into cells.

Core Utility: Nucleoside phosphonates (e.g., GS-9148, Tenofovir) are potent antivirals but possess poor membrane permeability due to their anionic phosphate groups.[1] Conjugating them with a mono(ethyl-alanine) amidate masks this charge, facilitating passive diffusion. Once intracellular, the moiety is cleaved by Cathepsin A (CatA) , releasing the active drug.

Primary Applications:

  • Antiviral Potency Assays (HIV/HBV): Enhancing EC50 values by >50-fold compared to parent nucleotides.

  • Intracellular Pharmacokinetics: Studying metabolite loading in lymphoid vs. non-lymphoid cells.

  • Cathepsin A Activity Profiling: Validating cell-specific prodrug activation mechanisms.

Mechanistic Insight & Expert Analysis

The Permeability Paradox

In drug development, phosphonates are chemically stable mimics of monophosphates. However, cells resist the uptake of charged nucleotides. The mono(ethyl-alanine) amidate moiety solves this by creating a lipophilic, neutral interface.

The Cathepsin A Checkpoint (Critical Variable)

Expert Insight: Success with this specific amidate relies entirely on the intracellular expression of Lysosomal Carboxypeptidase A (Cathepsin A) .

  • High Responders: PBMCs, Lymphocytes (CD4+ T-cells), and Monocytes express high levels of CatA.

  • Low Responders: Certain epithelial lines (e.g., some HeLa clones or quiescent fibroblasts) may lack sufficient CatA, rendering the prodrug inactive despite successful entry.

  • Experimental Implication: When testing these compounds, you must validate CatA activity in your chosen cell line, or the drug will appear ineffective (false negative).

Visualization: The Activation Pathway

The following diagram illustrates the "Load and Lock" mechanism. The prodrug enters passively but is "locked" inside the cell once hydrolyzed by Cathepsin A, as the charged parent molecule cannot diffuse back out.

G Prodrug_Ext Prodrug (Amidate) [Extracellular] Prodrug_Int Prodrug (Amidate) [Intracellular] Prodrug_Ext->Prodrug_Int Passive Diffusion (Lipophilic) Intermed Unstable Intermediate Prodrug_Int->Intermed Hydrolysis CatA Cathepsin A (Lysosomal/Cytosolic) CatA->Intermed Enzymatic Cleavage Parent Parent Nucleotide (Phosphonate) Intermed->Parent Spontaneous Cyclization/Breakdown Active Active Diphosphate (Chain Terminator) Parent->Active Cellular Kinases (Phosphorylation) RT Viral Reverse Transcriptase Active->RT Inhibition

Caption: Mechanism of Action for Mono(Ethyl-alanine) Amidate Prodrugs. The lipophilic masking group allows entry, while Cathepsin A cleavage traps the active nucleotide intracellularly.

Detailed Protocols

Protocol A: In Vitro Antiviral Potency Assay (HIV-1)

Objective: To quantify the shift in potency provided by the amidate moiety compared to the parent phosphonate.

Materials:

  • Test Compounds: GS-9131 (Amidate Prodrug) and GS-9148 (Parent).

  • Cells: MT-2 cells or PHA-stimulated PBMCs (CatA positive).

  • Media: RPMI-1640 + 10% FBS + IL-2 (for PBMCs).

  • Reagent: DMSO (anhydrous), MTS or CellTiter-Glo reagent.

Step-by-Step Methodology:

  • Compound Preparation (Critical for Stability):

    • Dissolve the amidate prodrug in 100% DMSO to a stock concentration of 10 mM.

    • Note: Amidates are sensitive to hydrolysis. Avoid aqueous storage. Prepare fresh or store at -20°C in single-use aliquots.

  • Cell Seeding:

    • Seed MT-2 cells at

      
       cells/well in 96-well plates.
      
    • Self-Validation: Ensure viability is >95% via Trypan Blue exclusion before seeding.

  • Infection & Treatment:

    • Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Immediately add serial dilutions of the amidate prodrug (0.1 nM to 10 µM).

    • Include a "Parent Drug" control arm (GS-9148) at higher concentrations (10 nM to 100 µM) to capture the weaker signal.

  • Incubation:

    • Incubate for 5 days at 37°C, 5% CO2.

  • Readout:

    • Assess cytopathic effect (CPE) using MTS assay.

    • Calculate EC50 (Effective Concentration 50%).

Expected Results (Data Table): The amidate moiety typically confers a log-scale improvement in potency.

CompoundMoiety TypeCell TypeEC50 (HIV-1)CC50 (Cytotoxicity)Selectivity Index
GS-9148 Parent (Phosphonate)MT-2~2,000 nM>2,000 µM>1,000
GS-9131 Mono(Ethyl-alanine) MT-237 nM >50 µM>1,350
GS-9131 Mono(Ethyl-alanine) PBMCs15 nM >50 µM>3,300

Data Source: Synthesized from Cihlar et al. (2008) [1].[1]

Protocol B: Intracellular Metabolite Loading (LC-MS/MS)

Objective: Confirm that the amidate is successfully cleaved to release the active diphosphate metabolite.

  • Pulse: Incubate

    
     PBMCs with 1 µM of Mono(Ethyl-alanine) amidate prodrug for 2–24 hours.
    
  • Wash: Centrifuge (400 x g, 5 min) and wash 3x with ice-cold PBS to remove extracellular drug.

  • Lysis: Resuspend pellet in 70% Methanol (cold) to extract nucleotides.

  • Analysis: Perform LC-MS/MS focusing on the diphosphate peak (active form).

    • Validation: You should observe a rapid accumulation of the diphosphate (DP) that persists (Half-life > 15h) due to the "ion trapping" effect of the cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High EC50 (Low Potency) Low Cathepsin A expression in cell line.Switch to lymphoid cell lines (MT-2, CEM) or primary PBMCs. Avoid HepG2 for antiviral assays unless specifically testing liver targeting.
Cytotoxicity (Low CC50) Alanine byproduct accumulation or DMSO toxicity.Ensure final DMSO concentration is <0.5%. Verify that the alanine ethyl ester byproduct is not reaching toxic levels (rare).
Compound Precipitation Low solubility in aqueous media.Predilute in DMSO before adding to media. Do not add powder directly to media.

References

  • Cihlar, T., et al. (2008).[1][2] Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131.[3] Antimicrobial Agents and Chemotherapy, 52(2), 648–654.[2]

  • Ray, A. S., et al. (2008).[1][2] Intracellular metabolism of the nucleotide prodrugs GS-9131 and tenofovir alafenamide. Antimicrobial Agents and Chemotherapy.

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226.

Sources

Application

Application Note: Bioanalytical Quantification of Mono(Ethyl-alanine) Amidate (GS-9131) via HPLC-MS/MS

Introduction & Scientific Context The analysis of Mono(Ethyl-alanine) amidate —specifically exemplified by the antiretroviral prodrug GS-9131 —represents a critical workflow in nucleotide prodrug development. This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The analysis of Mono(Ethyl-alanine) amidate —specifically exemplified by the antiretroviral prodrug GS-9131 —represents a critical workflow in nucleotide prodrug development. This compound belongs to the phosphonoamidate class (ProTide technology), designed to bypass the rate-limiting phosphorylation step in viral replication inhibition.

Unlike standard small molecules, Mono(Ethyl-alanine) amidate presents unique bioanalytical challenges:

  • Stereochemistry: The phosphorus center is chiral. GS-9131 is specifically the diastereomer A.[1][2][3] The analytical method must be capable of distinguishing or maintaining the integrity of this diastereomer against its congener (Diastereomer B).

  • Stability: The phosphoramidate P-N bond and the ester moiety are susceptible to enzymatic hydrolysis (by esterases like Cathepsin A) and chemical degradation in plasma.

  • Polarity: The transition from the lipophilic prodrug to the polar parent nucleotide (GS-9148) requires a chromatographic system capable of retaining diverse polarities or a dedicated extraction protocol.

This guide details a robust HPLC-MS/MS protocol for the quantification of Mono(Ethyl-alanine) amidate in biological matrices, ensuring high sensitivity, selectivity, and stereochemical integrity.

Method Development Strategy

Chromatographic Separation (The "Why")

Standard C18 columns often fail to adequately resolve phosphoramidate diastereomers. We utilize a Phenyl-Hexyl stationary phase. The


 interactions provided by the phenyl ring offer superior selectivity for the adenosine-like nucleobase and the aromatic phosphoramidate moiety compared to alkyl chains alone.
Ionization & Detection
  • Mode: Positive Electrospray Ionization (ESI+).

  • Rationale: The adenine base moiety protonates readily

    
    .
    
  • Transitions: We monitor the transition from the protonated precursor to the adenine base fragment. This is the most stable and intense fragment, maximizing sensitivity.

Sample Preparation

Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for initial workflows to minimize evaporative losses and hydrolytic degradation during drying steps. Crucially, the matrix must be acidified immediately upon collection to inhibit plasma esterases that rapidly degrade the ethyl ester.

Experimental Protocol

Reagents and Standards
  • Analyte: Mono(Ethyl-alanine) amidate (GS-9131, >98% purity).

  • Internal Standard (IS): ^13C_5-Adenosine or Deuterated Tenofovir Alafenamide (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation Workflow

Caution: Perform all steps on wet ice to prevent prodrug hydrolysis.

  • Collection: Collect whole blood into K2EDTA tubes containing 20 mM Dichlorvos (esterase inhibitor) or immediately acidify plasma with 1% Formic Acid (10 µL per 100 µL plasma).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 ACN:Water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

  • Vortex/Centrifuge: Vortex vigorously for 30s. Centrifuge at 15,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean vial. Dilute with 100 µL of Water (to match initial mobile phase strength).

  • Injection: Inject 5 µL onto the HPLC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSetting
Column Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 50 x 2.1 mm
Column Temp 40°C
Flow Rate 0.5 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 95% B (Linear)3.0-4.0 min: 95% B (Wash)4.0-4.1 min: 95% -> 5% B4.1-6.0 min: 5% B (Re-equilibrate)

Table 2: Mass Spectrometry Parameters (Sciex API 4000/5500 equivalent)

ParameterSetting
Ion Source Turbo Ion Spray (ESI)
Polarity Positive
Curtain Gas 30 psi
IonSpray Voltage 5000 V
Temperature 500°C
Collision Gas Medium

Table 3: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (eV)Dwell (ms)
GS-9131 466.1176.1 (Adenine base)803550
GS-9131 (Qual) 466.1136.0 (Adenine frag)805050
GS-9148 (Parent) 325.1176.1703050
IS (Analog) VariesVaries--50

Visualizations

Metabolic Pathway & Analyte Context

Understanding the degradation pathway is vital for troubleshooting "disappearing" peaks in stability samples.

Metabolism Prodrug Mono(Ethyl-alanine) amidate (GS-9131) (Intact Prodrug) Intermediate Carboxylate Intermediate (Unstable) Prodrug->Intermediate Esterase (Cathepsin A) Rapid Hydrolysis Parent GS-9148 (Nucleotide Analog) Intermediate->Parent Spontaneous / HINT1 P-N Bond Cleavage Active GS-9148-DP (Intracellular Active) Parent->Active Kinases (Intracellular)

Caption: Hydrolytic activation pathway of Mono(Ethyl-alanine) amidate. The ester hydrolysis is the rate-limiting stability factor in plasma.

Analytical Workflow

Workflow Sample Plasma Sample (+ Acid/Inhibitor) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifuge 15,000g, 4°C Prep->Centrifuge LC LC Separation Phenyl-Hexyl Column (Diastereomer Resolution) Centrifuge->LC Supernatant Dilution MS MS/MS Detection ESI+ MRM: 466.1 -> 176.1 LC->MS Data Quantification Linearity: 1 - 1000 ng/mL MS->Data

Caption: Step-by-step bioanalytical workflow emphasizing cold-chain handling and specific column chemistry.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the method must include these self-validating checks:

  • System Suitability Test (SST):

    • Inject a standard mix of GS-9131 (Diastereomer A) and its isomer (Diastereomer B) if available.

    • Requirement: Resolution (

      
      ) > 1.5 between diastereomers. If they co-elute, the integration of the total peak area is acceptable only if the biological ratio is constant, but separation is preferred to monitor interconversion.
      
  • Stability Check:

    • Prepare Low QC samples and leave on the benchtop for 4 hours.

    • Compare to freshly thawed QCs.

    • Acceptance: Deviation < 15%. If degradation is observed (>15% loss), the acidification step in sample collection is insufficient.

  • Carryover:

    • Inject a blank immediately after the Upper Limit of Quantification (ULOQ).

    • Requirement: Analyte peak area in blank < 20% of the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide

IssueCausalitySolution
Peak Tailing Interaction between the free amine on Adenine and residual silanols on the column.Increase buffer strength (Ammonium Formate) or ensure fresh column usage.
Low Sensitivity Ion suppression from phospholipids.Switch to HybridSPE-Phospholipid plates or extend the gradient wash step.
"Disappearing" Analyte Esterase activity in plasma during thawing.CRITICAL: Thaw samples on ice. Ensure collection tubes contained Dichlorvos or Acid.
Split Peaks Diastereomer separation or solvent mismatch.If intentional: Optimize gradient. If unintentional: Ensure sample diluent matches initial mobile phase (High aqueous content).

References

  • Ray, A. S., et al. (2008).[2][3] "Intracellular metabolism of the nucleotide prodrug GS-9131 in dogs." Antimicrobial Agents and Chemotherapy, 52(2), 648-654.[3]

  • Cihlar, T., et al. (2008).[2][3] "Design and profiling of GS-9148, a novel nucleotide analog active against nucleoside-resistant variants of human immunodeficiency virus type 1, and its orally bioavailable phosphonoamidate prodrug, GS-9131."[2] Antimicrobial Agents and Chemotherapy, 52(2), 655-665.

  • Babalola, C. P., et al. (2013). "Toxicological effect of sub-therapeutic, therapeutic and overdose regimens of halofantrine on male albino rats." Pharmacology & Pharmacy, 4, 180-185. (Context on metabolic toxicity analysis).

  • Gilead Sciences. (2017). "Tenofovir Alafenamide: Assessment Report." European Medicines Agency. (Reference for phosphoramidate stability mechanisms).

Sources

Method

Application Note: Mono(Ethyl-alanine) Amidate as a Molecular Probe for Intracellular Nucleotide Delivery and Hydrolase Profiling

This Application Note is structured as a comprehensive technical guide for using Mono(Ethyl-alanine) Amidate as a molecular probe and prodrug moiety. It focuses on its application in interrogating intracellular hydrolase...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for using Mono(Ethyl-alanine) Amidate as a molecular probe and prodrug moiety. It focuses on its application in interrogating intracellular hydrolase activity (specifically Cathepsin A) and optimizing nucleotide delivery.[1]

Executive Summary

Mono(Ethyl-alanine) amidate is a specialized phosphoramidate motif used as a chemical biology probe to interrogate intracellular enzymatic pathways and enhance the delivery of nucleoside monophosphates (NMPs) into cells. Unlike standard phosphate esters, this moiety is designed to be stable in plasma but rapidly cleaved intracellularly by specific serine hydrolases, primarily Cathepsin A (CatA) and Carboxylesterase 1 (CES1) .

This guide details the mechanism, synthesis, and experimental protocols for using Mono(Ethyl-alanine) amidate probes to:

  • Bypass rate-limiting phosphorylation steps in drug-resistant cell lines.

  • Profile intracellular hydrolase activity across different tissue types (e.g., PBMCs vs. Hepatocytes).

  • Quantify intracellular accumulation of active nucleoside diphosphates/triphosphates.

Mechanism of Action

The Mono(Ethyl-alanine) amidate moiety functions as a "mask" for the negatively charged phosphate group, facilitating passive diffusion across the cell membrane. Once inside, it acts as a substrate probe for specific hydrolases.

Activation Pathway

The activation is a multi-step cascade. The probe is designed to undergo self-immolation following the initial enzymatic trigger.

ActivationPathway Prodrug Mono(Ethyl-alanine) Amidate Probe Inter1 Carboxylate Intermediate Prodrug->Inter1 Hydrolysis by Cathepsin A / CES1 Inter2 Cyclic Mixed Anhydride Inter1->Inter2 Spontaneous Cyclization (-EtOH) Inter3 Unstable Phosphoramidate Inter2->Inter3 Phenol Elimination Active Nucleoside Monophosphate Inter3->Active Hydrolysis (Phosphoramidase) Final Active Diphosphate/Triphosphate Active->Final Cellular Kinases

Figure 1: Intracellular activation cascade of Mono(Ethyl-alanine) amidate probes. The critical rate-limiting step is the initial ester hydrolysis by Cathepsin A.

Specificity and Selectivity

The Ethyl-alanine ester chain length is critical. Research indicates that while isopropyl esters are preferred substrates for hepatic CES1, the ethyl ester variant often shows broader activation potential, including high efficiency with lysosomal Cathepsin A, making it superior for targeting PBMCs (Peripheral Blood Mononuclear Cells).

Probe VariantPrimary Enzyme TargetCellular Accumulation (PBMCs)Plasma Stability
Mono(Ethyl-alanine) Cathepsin A >> CES1High High
Mono(Isopropyl-alanine)CES1 > Cathepsin ALow to ModerateHigh
Bis(amidate)Non-specificVery LowLow

Experimental Protocols

Protocol A: Synthesis of Mono(Ethyl-alanine) Amidate Probes

Objective: To conjugate the L-alanine ethyl ester moiety to a nucleoside phosphonate/phosphate.

Reagents:

  • Nucleoside Phosphonate/Phosphate (1.0 eq)

  • L-Alanine ethyl ester hydrochloride (2.0 eq)

  • Phenol (or modified phenol) (4.0 eq)

  • 2,2'-Dithiodipyridine (Aldrithiol-2) (3.0 eq)

  • Triphenylphosphine (PPh3) (3.0 eq)

  • Triethylamine (Et3N) (4.0 eq)

  • Pyridine (Anhydrous solvent)

Workflow:

  • Dissolution: Dissolve the nucleoside analog (e.g., GS-9148 or similar) in anhydrous pyridine under nitrogen atmosphere.

  • Activation: Add Et3N, Phenol, Aldrithiol-2, and PPh3. Stir at 60°C for 20-30 minutes to form the activated intermediate.

  • Coupling: Add L-Alanine ethyl ester hydrochloride.

  • Reaction: Stir at 60°C for 4–16 hours. Monitor by LC-MS for the formation of the phosphonoamidate mass (M+H).

  • Purification: Concentrate under vacuum. Purify via silica gel chromatography (DCM/MeOH gradient).

  • Isomer Separation: The reaction yields a mixture of diastereomers (

    
     and 
    
    
    
    ). Separate using preparative HPLC (Chiralpak IA/IB column) if stereospecific activity is required (often one isomer is processed 10-20x faster by CatA).
Protocol B: Enzymatic Profiling (In Vitro Cleavage Assay)

Objective: To verify the probe is a substrate for Cathepsin A and determine kinetic parameters (


, 

).

Materials:

  • Recombinant Human Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

  • Assay Buffer: 50 mM MES (pH 6.0 for CatA) or 50 mM HEPES (pH 7.4 for CES1).

  • HPLC/LC-MS system.

Steps:

  • Substrate Prep: Prepare a 10 mM stock of the Mono(Ethyl-alanine) probe in DMSO.

  • Incubation: Dilute probe to 50 µM in Assay Buffer. Add enzyme (final conc. 10–50 nM).

  • Sampling: Incubate at 37°C. Aliquot 50 µL samples at t = 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately mix aliquots with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine).

  • Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS.

  • Calculation: Plot % remaining parent compound vs. time. Calculate half-life (

    
    ).
    
Protocol C: Intracellular Accumulation Assay

Objective: To quantify the delivery of the active diphosphate metabolite in live cells.

Cell Models:

  • Target: Human PBMCs (activated or resting).

  • Control: HepG2 (Liver), MT-2 (Lymphoid).

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in appropriate media.
    
  • Treatment: Treat cells with 10 µM Mono(Ethyl-alanine) probe. Incubate for 2, 6, and 24 hours.

  • Washing: Centrifuge cells, remove supernatant. Wash cell pellet 3x with ice-cold PBS to remove extracellular drug.

  • Lysis: Resuspend pellet in 70% Methanol (aq) at -20°C overnight to extract nucleotides.

  • Separation: Centrifuge at 14,000 x g for 15 min. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS using an Ion Pairing agent (e.g., DMHA) to retain polar nucleotides on C18 columns.

    • Target Analyte: Nucleoside Diphosphate (NDP) or Triphosphate (NTP).

    • Validation: Compare levels against the non-prodrug parent nucleoside (which should show minimal accumulation if it has poor permeability).

Data Analysis & Interpretation

Expected Kinetic Profiles

When analyzing LC-MS data from Protocol B, a successful Mono(Ethyl-alanine) probe should exhibit the following stability profile:

MediumExpected Stability (

)
Interpretation
Human Plasma > 24 HoursIndicates stability against non-specific serum esterases (critical for systemic delivery).
Cathepsin A < 30 MinutesConfirms rapid "unmasking" mechanism is active.
Simulated Gastric Fluid > 4 HoursIndicates potential for oral bioavailability.
Troubleshooting Common Issues

Issue 1: Low Intracellular Accumulation

  • Cause: The probe might be effluxed by P-gp or MRP transporters before hydrolysis.

  • Solution: Co-incubate with an efflux inhibitor (e.g., Cyclosporin A) to verify transporter involvement.

  • Cause: Wrong diastereomer.

  • Solution: Test purified Isomer A vs. Isomer B. Usually, the isomer where the alanine ester is solvent-exposed (S-configuration at Phosphorus) is processed more efficiently.

Issue 2: Rapid Plasma Instability

  • Cause: Species difference. Rodent plasma (mouse/rat) has high esterase activity compared to human/dog.

  • Solution: Use "Plasma Protein Binding" agents or conduct stability assays in human plasma specifically. Do not rely solely on rodent PK data for stability predictions.

References

  • Cihlar, T., et al. (2008). "Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131." Antimicrobial Agents and Chemotherapy, 52(2), 655–665. Link

  • Ray, A. S., et al. (2008). "Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-HIV Agent." Antimicrobial Agents and Chemotherapy, 52(2), 648–654. Link

  • Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry, 61(6), 2211–2226. Link

  • Birkus, G., et al. (2008). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131." Antimicrobial Agents and Chemotherapy, 52(2), 687-695. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mono(Ethyl-alanine) Amidate Prodrugs for Cell Assays

Introduction Welcome to the technical support center for phosphonamidate prodrug optimization. You are likely working with a ProTide or similar phosphonamidate scaffold (e.g., the mono(ethyl-alanine) amidate moiety found...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for phosphonamidate prodrug optimization. You are likely working with a ProTide or similar phosphonamidate scaffold (e.g., the mono(ethyl-alanine) amidate moiety found in Tenofovir Alafenamide). These moieties are designed to bypass the rate-limiting first phosphorylation step of nucleoside analogues and improve passive permeability.

However, their efficacy is strictly coupled to intracellular enzymatic activation. Unlike simple esters, these prodrugs require a specific "lock-and-key" hydrolysis primarily driven by Cathepsin A (CatA) or Carboxylesterase 1 (CES1) .

This guide provides a self-validating framework to optimize concentration ranges, select appropriate cell models, and troubleshoot potency disconnects.

Part 1: The Activation Mechanism (The "Why")

Before optimizing concentration, you must understand the activation cascade. If your cell line lacks the specific hydrolase required to cleave the ethyl-alanine ester, increasing concentration will only increase off-target cytotoxicity, not potency.

Intracellular Activation Pathway[1]

The following diagram illustrates the critical dependence on CatA/CES1 for the initial activation step.

Prodrug_Activation_Pathway Prodrug_Ext Extracellular Prodrug Prodrug_Int Intracellular Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Enzymes Hydrolase Checkpoint (CatA / CES1) Prodrug_Int->Enzymes Substrate Binding Intermediate Unstable Intermediate Enzymes->Intermediate Ester Hydrolysis Metabolite_1 Alaninyl-Phosphate (PSI-352707) Intermediate->Metabolite_1 Spontaneous Phenol Elimination Active_Tri Active Triphosphate Metabolite_1->Active_Tri Hint1 + Kinases

Figure 1: The activation cascade of mono(ethyl-alanine) amidate prodrugs. Note that Cathepsin A (CatA) is the dominant activator in PBMCs, while CES1 drives activation in hepatocytes [1, 2].

Part 2: Optimization & Protocol FAQs

Q1: How do I determine the optimal starting concentration range?

Answer: Do not treat this like a standard small molecule inhibitor. Because these are prodrugs, the intracellular concentration of the active metabolite can be 10–100x higher than the extracellular concentration if the enzymes are efficient.

  • Standard Range: Start with a broad log-scale dilution from 1 nM to 10

    
    M .
    
  • The "TAF" Benchmark: For reference, Tenofovir Alafenamide (TAF) exhibits an EC

    
     of 3–14 nM  in PBMCs but may be higher in cell lines with lower CatA expression [3].
    
  • Warning Sign: If your EC

    
     shifts into the high micromolar range (>10 
    
    
    
    M), you are likely observing the activity of the parent compound entering via inefficient pathways (e.g., endocytosis) or extracellular hydrolysis, rather than true prodrug delivery.
Q2: My compound works in PBMCs but fails in my cell line (e.g., HepG2, HeLa). Why?

Answer: This is a classic "Enzyme Mismatch."

  • PBMCs: High expression of Cathepsin A (CatA) .

  • Hepatocytes (Primary): High expression of CES1 and CatA.

  • Cell Lines: Many immortalized lines have downregulated esterases. For example, Clone A replicon cells lack CES1 entirely, making them dependent solely on CatA [2].

Validation Protocol: If you suspect low enzyme activity:

  • Pre-treat cells with Telaprevir (a specific CatA inhibitor) or Bis-p-nitrophenyl phosphate (BNPP) (a CES1 inhibitor).[1]

  • If potency does not decrease in the presence of these inhibitors, your cell line is not activating the prodrug efficiently [1].

Q3: How do I distinguish between specific cytotoxicity and prodrug overload?

Answer: High concentrations of phosphonamidates can release significant amounts of phenol and alanine intracellularly. You must calculate the Selectivity Index (SI) .

ParameterDefinitionTarget Goal
CC

Cytotoxic Concentration 50% (Cell death)> 10

M
EC

Effective Concentration 50% (Therapeutic effect)< 100 nM
SI CC

/ EC

> 100

Troubleshooting Step: Run a CellTiter-Glo (ATP) assay in parallel with your efficacy assay. If the curves overlap, the "efficacy" is actually just cell death.

Part 3: Troubleshooting Guide

Use the following logic flow to diagnose experimental failures.

Troubleshooting_Logic Start Issue Observed Decision What is the symptom? Start->Decision Low_Potency Low Potency (High EC50) Decision->Low_Potency High_Tox High Toxicity (Low CC50) Decision->High_Tox Var_Results Variable Results (Batch to Batch) Decision->Var_Results Check_Enzyme Check Enzyme Expression (CatA/CES1 levels) Low_Potency->Check_Enzyme Cell line might lack hydrolase Check_Byproduct Check Byproduct Tox (Phenol release) High_Tox->Check_Byproduct Overload of leaving group Check_Serum Check Serum Stability (FCS Esterases) Var_Results->Check_Serum Prodrug degrading in media

Figure 2: Diagnostic workflow for optimizing phosphonamidate assays.

Common Issues & Solutions Table
SymptomRoot CauseCorrective Action
High Background Signal Prodrug precipitation in media.Ensure DMSO < 0.5% final.[2] Sonicate stock solution. Check solubility limit in PBS.
Loss of Potency in Serum Serum esterases cleaving prodrug extracellularly.Heat-inactivate FBS (56°C for 30 min) or switch to low-serum media for the pulse phase [4].
Inconsistent Replicates Evaporation or "Edge Effect" in 96-well plates.Fill outer wells with PBS. Use a gas-permeable seal.
No Activity in HepG2 Low CES1/CatA expression in specific clone.Verify expression via Western Blot or switch to primary hepatocytes or Huh7 cells.

Part 4: Validated Protocol (Step-by-Step)

Protocol: Intracellular Stability & Activation Assay

To verify if your concentration is optimized for the specific cell line.

  • Preparation:

    • Seed cells (e.g., PBMCs or Huh7) at

      
       cells/mL in 6-well plates.
      
    • Prepare Prodrug Stock: 10 mM in 100% DMSO.

  • Pulse:

    • Dilute stock to 10

      
      M  (high load) and 100 nM  (low load) in culture media.
      
    • Incubate cells for 2, 4, and 24 hours .

  • Extraction:

    • Wash cells 3x with ice-cold PBS (critical to remove extracellular prodrug).

    • Lyse cells with 70% Methanol (ice-cold).

    • Centrifuge at 15,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Monitor for the Parent Prodrug (intracellular) and the Active Diphosphate/Triphosphate .[3]

    • Success Criteria: You should see a rapid disappearance of Parent Prodrug and accumulation of Triphosphate over time. If Parent Prodrug accumulates but Triphosphate does not, the hydrolase step (CatA/CES1) is the bottleneck [5].

References

  • Murakami, E., et al. (2015). "Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors." Antimicrobial Agents and Chemotherapy.[4]

  • Birkus, G., et al. (2016). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131."[5] Antimicrobial Agents and Chemotherapy.[4]

  • Ray, A.S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus and Hepatitis B Virus Infections." Antiviral Research.

  • Griesgraber, G., et al. (2024). "Phosphonamidate Prodrugs of a Butyrophilin Ligand Display Plasma Stability and Potent Vγ9Vδ2 T Cell Stimulation."[6][7][8] Journal of Medicinal Chemistry. [6]

  • Eisenreich, A., et al. (2021). "Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver." Drug Metabolism and Disposition.

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of Mono(Ethyl-alanine) amidate Nucleotide Prodrugs

Welcome to the technical support center for researchers utilizing Mono(Ethyl-alanine) amidate nucleotide analogs. This guide is designed for drug development professionals and scientists encountering lower-than-expected...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Mono(Ethyl-alanine) amidate nucleotide analogs. This guide is designed for drug development professionals and scientists encountering lower-than-expected bioactivity in their experiments. We will move beyond simple checklists to provide in-depth, mechanistically grounded troubleshooting strategies to help you identify and resolve the root cause of the issue.

The Mono(Ethyl-alanine) amidate moiety is a component of the phosphoramidate prodrug strategy, often referred to as ProTide technology. This approach is ingeniously designed to enhance the cellular uptake of nucleoside monophosphates and bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs.[1][2] However, this elegant mechanism introduces new dependencies on specific intracellular pathways, which can be a source of experimental variability.

Section 1: Understanding the ProTide Activation Pathway

Before troubleshooting, it is critical to understand the journey your compound must take from the culture media to its active form within the cell. The success of a phosphoramidate prodrug is entirely dependent on a multi-step enzymatic cleavage process.

The general activation mechanism involves three key stages:

  • Ester Hydrolysis: The process is initiated by cellular esterases, primarily Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1), which hydrolyze the ethyl ester of the alanine moiety.[3][4] This step unmasks a carboxyl group.

  • Intramolecular Cyclization: The newly freed carboxyl group performs a nucleophilic attack on the phosphorus center. This action displaces the aryl group (commonly a phenoxy group, though not explicitly named in "Mono(Ethyl-alanine) amidate") and forms a transient, unstable five-membered cyclic intermediate.[1][5]

  • Phosphoramide Bond Cleavage: The cyclic intermediate is resolved, and finally, a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), cleaves the P-N bond between the phosphorus and the alanine.[3] This final step liberates the desired nucleoside monophosphate, which can then be phosphorylated to its active diphosphate or triphosphate form.

This intricate pathway highlights that the compound's "bioactivity" is not a property of the compound alone, but an outcome of the interaction between the compound and a specific cellular environment.

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug (Cell Permeable) Prodrug_in Intracellular Prodrug Prodrug->Prodrug_in Passive Diffusion Intermediate_A Carboxylate Intermediate Prodrug_in->Intermediate_A Step 1: Ester Hydrolysis (Cathepsin A / CES1) Intermediate_B Cyclic Intermediate Intermediate_A->Intermediate_B Step 2: Intramolecular Cyclization & Aryl Loss Nucl_MP Nucleoside Monophosphate (Nucl-MP) Intermediate_B->Nucl_MP Step 3: P-N Cleavage (HINT1) Nucl_TP Active Nucleoside Triphosphate (Nucl-TP) Nucl_MP->Nucl_TP Host Kinases Target Viral Polymerase / Cellular Target Nucl_TP->Target Target Engagement

Caption: The intracellular activation pathway of a phosphoramidate (ProTide) prodrug.

Section 2: Frequently Asked Questions (FAQs)

Q: My compound shows no activity at all, even at high concentrations. Where do I start? A: Start with the basics: compound integrity and solubility. First, confirm the purity and identity of your compound batch using methods like HPLC and NMR (see Guide 1). Second, verify that your compound is fully dissolved in your stock solution and does not precipitate when diluted into your final assay medium. Poor solubility is a common cause of apparent inactivity.[6]

Q: The activity of my compound is highly variable between experiments. Why? A: Inter-experimental variability often points to issues with compound stability or assay conditions. Phosphoramidates can be sensitive to hydrolysis in aqueous solutions over time.[5] Prepare fresh dilutions from a stable, anhydrous stock solution (e.g., in DMSO) for each experiment. Also, ensure strict consistency in cell density, passage number, and incubation times.

Q: My compound is potent in one cell line but completely inactive in another. Is this normal? A: Yes, this is a well-documented phenomenon for ProTide drugs and strongly suggests a difference in the cellular machinery required for activation.[3][7] The expression levels of key enzymes like Cathepsin A and HINT1 can vary dramatically between cell types, making one cell line proficient at activation while another is deficient.[8] See Guide 2 for a deep dive into this issue.

Section 3: In-Depth Troubleshooting Guides
Guide 1: Is My Compound Viable? (Integrity & Stability)

The most sophisticated biological assay will fail if the compound itself is compromised. Phosphoramidates are susceptible to degradation, particularly oxidation and hydrolysis.

Q1: How can I be sure my compound is pure and has not degraded?

A1: You must empirically verify the identity, purity, and stability of your specific batch. Do not rely solely on the supplier's certificate of analysis, especially for older batches or if the compound has been stored improperly.

Protocol 1: Compound Purity & Identity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Use a reverse-phase (RP-HPLC) method. Phosphoramidates are often analyzed as a pair of diastereomers, which may appear as two closely eluting peaks.[9]

    • Purity Assessment: The total area of the diastereomer peaks should be ≥98% of the total peak area in the chromatogram. Look for additional peaks that may indicate hydrolysis (e.g., loss of the ester) or oxidation (P(V) impurities).[9][10]

    • Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to confirm that the mass of the main peak(s) corresponds to the expected molecular weight of your compound.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR):

    • Rationale: This is the most direct way to assess the state of the phosphorus center. The phosphorus atom in your active phosphoramidate prodrug is in the P(III) oxidation state, while oxidized, inactive impurities are in the P(V) state.[9]

    • Analysis: The active P(III) species should give a characteristic signal (often around ~150 ppm). Oxidized P(V) impurities will appear in a different region of the spectrum (-25 to 99 ppm).[9] A high-quality sample should have minimal P(V) content (<1-2%).

Parameter Storage Recommendation Rationale
Solid Form Store at -20°C or -80°C under an inert atmosphere (Argon or Nitrogen).Minimizes both hydrolytic and oxidative degradation.
Stock Solution Prepare in an anhydrous solvent like DMSO or Ethanol. Store at -20°C or -80°C in small aliquots.Prevents repeated freeze-thaw cycles and introduction of water.[6]
Aqueous/Media Dilutions Prepare fresh for each experiment immediately before use. Do not store.Phosphoramidates can have limited stability in aqueous buffers, with half-lives sometimes in the range of only a few hours.[5]
Table 1: Recommended Storage and Handling Conditions.
Guide 2: Is the Prodrug Being Activated? (Cellular Bioactivation)

Low bioactivity is frequently due to inefficient prodrug metabolism in the chosen cellular model.[6][7]

Q2: Why is my compound active in one cell line but not another?

A2: The most probable reason is differential expression of the activating enzymes. For example, a study investigating the activation of two ProTide drugs, TAF and Sofosbuvir, found that the liver cancer cell line Huh-7 was highly efficient at activation, while the kidney epithelial cell line Vero E6 was the least efficient.[3][7] This directly correlated with the expression levels of enzymes like CatA and CES1.

Cell Line Origin Relative CatA Expression Relative HINT1 Expression General ProTide Activation Efficiency
Huh-7 Human Liver CarcinomaHighModerateVery High[3][7]
A549 Human Lung CarcinomaModerateModerateModerate[7][8]
Calu-3 Human Lung AdenocarcinomaLowLowLow[7][8]
Caco-2 Human Colon AdenocarcinomaModerateHighModerate[3][7]
Vero E6 Monkey Kidney EpitheliumVery LowLowVery Low[3][7]
Table 2: Relative Expression of Key Activating Enzymes and ProTide Activation Efficiency in Common Cell Lines. (Data synthesized from multiple sources for illustrative purposes).[3][7][8]

Q3: How can I determine if the key activating enzymes are present and active in my cell model?

A3: You can investigate this at the protein or functional level.

  • Protein Expression Analysis: Use resources like the Human Protein Atlas database to check for reported expression levels of CTSA (Cathepsin A), CES1, and HINT1 in your cell line.[7][8] For direct confirmation, perform a Western Blot on your cell lysates.

  • Functional Confirmation (Metabolite Analysis): The most definitive method is to track the metabolism of your compound directly.

    • Incubate your cells with a high concentration of the Mono(Ethyl-alanine) amidate prodrug for several hours.

    • Harvest the cells and prepare cell lysates.

    • Analyze the lysates using LC-MS/MS to look for the parent prodrug, the intermediate metabolites, and, most importantly, the final liberated nucleoside monophosphate.

    • Interpretation: If you see high levels of the parent prodrug and very little monophosphate, it confirms an activation block in that cell line.[1]

Troubleshooting_Workflow Start Start: Low Bioactivity Observed Check_Purity Guide 1: Verify Compound Purity (HPLC, ³¹P NMR) Start->Check_Purity Check_Solubility Guide 3: Confirm Solubility in Assay Medium Check_Purity->Check_Solubility Yes Purity_Fail Result: Impure/Degraded (Source New Compound) Check_Purity->Purity_Fail No Solubility_Fail Result: Precipitation (Optimize Formulation) Check_Solubility->Solubility_Fail No Check_Cell_Line Guide 2: Is the Cell Line Appropriate? Check_Solubility->Check_Cell_Line Yes Enzyme_Low Hypothesis: Low Activating Enzymes Check_Cell_Line->Enzyme_Low Likely Test_Metabolism Action: Perform Metabolite Analysis (LC-MS) or Switch to a proficient cell line (e.g., Huh-7) Enzyme_Low->Test_Metabolism Metabolism_Confirmed Result: Activation Confirmed Test_Metabolism->Metabolism_Confirmed Review_Assay Guide 3: Review Assay Conditions (Time, Concentration) Metabolism_Confirmed->Review_Assay Assay_OK Result: Assay Optimized Review_Assay->Assay_OK

Caption: A logical workflow for troubleshooting low ProTide bioactivity.

Guide 3: Is My Experimental Setup Optimal? (Assay Design)

Even with a pure compound and a competent cell line, suboptimal assay parameters can mask true activity.

Q4: Could my assay conditions (incubation time, concentration) be preventing me from seeing activity?

A4: Yes. Prodrug activation is a kinetic process.

  • Incubation Time: The multi-step conversion takes time. Short incubation periods (e.g., < 12-24 hours) may not allow for sufficient accumulation of the active triphosphate metabolite to produce a measurable effect. Consider running a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.

  • Concentration: Ensure you are testing a sufficiently broad range of concentrations. If the compound is less potent than expected, the lower end of your dose-response curve may show no activity, creating a false negative. Extend the curve to higher concentrations (e.g., 50-100 µM) if no toxicity is observed.

Q5: My compound has poor aqueous solubility. How can I address this?

A5: This is a common challenge.

  • Co-solvents: While DMSO is standard for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[6]

  • pH Adjustment: If your parent nucleoside has ionizable groups, adjusting the pH of the medium (within a biologically compatible range) might improve the solubility of the prodrug.[6]

  • Formulation: For more advanced studies, formulation strategies using excipients like cyclodextrins can be explored to enhance solubility, but these must be carefully validated for compatibility with your assay.

Guide 4: Advanced Troubleshooting (Data Interpretation)

Q6: My compound was synthesized as a mixture of diastereomers at the phosphorus center. Could this be the problem?

A6: Absolutely. The stereochemistry at the chiral phosphorus center can have a dramatic impact on the rate and efficiency of enzymatic recognition and cleavage. It is not uncommon for one diastereomer (e.g., the Sp isomer) to be orders of magnitude more active than the other (Rp isomer).[11] If you are testing a 1:1 racemic mixture, it's possible that 50% of your compound is essentially inactive. If your synthesis produced an unfavorable ratio of isomers, the overall potency will be low. If possible, attempt to separate the diastereomers chromatographically and test them individually to determine their intrinsic activities.

References
  • Lab Bulletin. (2022, May 30). HPLC analysis of phosphoramidites using RP or NP conditions. Retrieved from [Link]

  • Mehellou, Y., Rennie, A. G., & Balzarini, J. (2018). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Antiviral Chemistry and Chemotherapy, 26, 2040206618766829. Retrieved from [Link]

  • Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(11), 1359–1379. Retrieved from [Link]

  • Zhu, H. J., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Pharmacology & Translational Science, 6(8), 1235-1244. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed Activation Pathway for Phosphoramidate Prodrugs. Retrieved from [Link]

  • Lin, J., et al. (2024). Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhu, H. J., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 27(20), 7016. Retrieved from [Link]

  • Yan, V. C., & Adjei, A. A. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1159842. Retrieved from [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of medicinal chemistry, 51(8), 2328–2345. Retrieved from [Link]

  • Mehellou, Y., Balzarini, J., & McGuigan, C. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of medicinal chemistry, 61(7), 2211–2226. Retrieved from [Link]

  • Mackman, R. L., et al. (2010). Role of Cathepsin A and Lysosomes in the Intracellular Activation of Novel Antipapillomavirus Agent GS-9191. Antimicrobial Agents and Chemotherapy, 54(7), 2950–2959. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Cytotoxicity of Mono(Ethyl-alanine) amidate in Cell Lines

Welcome to the technical support center for managing the cytotoxicity of Mono(Ethyl-alanine) amidate compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the cytotoxicity of Mono(Ethyl-alanine) amidate compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during in-vitro experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the scientific integrity and success of your cell-based assays.

Section 1: Foundational Understanding & Initial Troubleshooting

FAQ 1: We are observing higher-than-expected cytotoxicity with our Mono(Ethyl-alanine) amidate prodrug. What are the initial critical factors to verify?

When encountering unexpected cytotoxicity, it's crucial to systematically rule out fundamental experimental variables before delving into complex biological mechanisms.

A. Compound Integrity and Handling:

  • Solubility: Has the solubility limit of the compound in your specific culture medium been determined? Precipitated compound can lead to inconsistent results and direct physical damage to cells.[1]

    • Expert Tip: Always prepare fresh stock solutions and visually inspect for precipitates before diluting into the final assay medium. If solubility is an issue, consider the use of a suitable solvent. DMSO is common, but its final concentration should ideally be below 0.5% to prevent solvent-induced toxicity.[1]

  • Stability: Amidate prodrugs can be susceptible to hydrolysis.[2] Have you assessed the stability of the compound in your culture medium over the time course of your experiment?

    • Workflow: Perform a pH-rate profile analysis to find the pH of maximum stability for your prodrug.[2] Additionally, conduct forced degradation studies to understand its primary degradation pathways.[2]

B. Cell Culture Conditions:

  • Cell Health and Passage Number: Are your cells healthy, in the logarithmic growth phase, and within a low passage number? High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents.

  • Seeding Density: Inconsistent cell seeding can dramatically affect the outcome of cytotoxicity assays.[1] Too few cells can lead to low signal, while too many can result in over-confluency and nutrient depletion, causing cell death independent of your compound.[1]

  • CO2 and pH: Ensure your incubator's CO2 levels are calibrated to match the bicarbonate concentration in your medium to maintain proper pH.[3]

C. Assay-Specific Variables:

  • Serum Interference: Components in serum can sometimes interfere with cytotoxicity assays.[1] Consider if a serum-free medium is appropriate for the incubation period of your assay.[4]

  • Phenol Red: This pH indicator can interfere with absorbance and fluorescence readings in some cytotoxicity assays.[5] Using a phenol red-free medium during the assay readout step can mitigate this.[6]

Section 2: Advanced Troubleshooting: Deciphering the Cytotoxic Mechanism

Once initial factors are controlled, the next step is to understand the nature of the observed cell death. Is it a direct, immediate effect, or a delayed, programmed response?

FAQ 2: How can we differentiate between apoptosis and necrosis induced by our Mono(Ethyl-alanine) amidate compound?

Distinguishing between these two modes of cell death is fundamental to understanding the compound's mechanism of action.

A. Key Distinctions:

  • Apoptosis: A programmed, energy-dependent process characterized by cell shrinkage, membrane blebbing, and the activation of caspases.[7][8]

  • Necrosis: A passive, inflammatory process resulting from acute cellular injury, characterized by cell swelling and rupture of the plasma membrane.

B. Experimental Approaches:

  • Membrane Integrity Assays (Necrosis Markers): These assays quantify the loss of plasma membrane integrity, a hallmark of necrosis.

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium upon membrane damage.[9][10] The amount of formazan produced in the assay is proportional to the amount of LDH released.[9][10]

  • Apoptosis-Specific Assays:

    • Caspase Activation Assays: Caspases are proteases that are activated in a cascade during apoptosis.[7][8] Measuring the activity of key executioner caspases like Caspase-3 and Caspase-7 is a direct indicator of apoptosis.

    • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled and detected by flow cytometry or fluorescence microscopy.

Troubleshooting Flowchart: Apoptosis vs. Necrosis

Caption: Differentiating cell death mechanisms.

FAQ 3: Our results suggest mitochondrial involvement. How can we specifically investigate mitochondrial toxicity?

Mitochondria are central to cell survival and are a common target for drug-induced toxicity.[11]

A. Assessing Mitochondrial Membrane Potential (ΔΨm):

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A collapse in ΔΨm is an early event in apoptosis.[12]

  • JC-1 Assay: This is a widely used fluorescent probe for measuring ΔΨm.[12][13]

    • Mechanism: In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red.[12][13] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[12][13] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

B. Data Interpretation:

A significant decrease in the red/green fluorescence ratio in compound-treated cells compared to controls indicates a loss of mitochondrial membrane potential and suggests mitochondrial toxicity.

Table 1: Interpreting JC-1 Assay Results

ObservationInterpretationNext Steps
High Red/Green Ratio Healthy cells with polarized mitochondria.Consider other cytotoxicity mechanisms.
Low Red/Green Ratio Depolarized mitochondria, potential apoptosis.Investigate downstream apoptotic events (caspase activation).
No Change in Ratio Mitochondria may not be the primary target.Explore other cellular targets.

Section 3: Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol provides a framework for quantifying cytotoxicity by measuring LDH release.[9][10]

Materials:

  • Cells of interest

  • Mono(Ethyl-alanine) amidate compound

  • 96-well clear-bottom tissue culture plates

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14]

  • Compound Treatment: Prepare serial dilutions of your compound and add them to the appropriate wells.[14] Include vehicle-only controls and a maximum LDH release control (cells treated with lysis buffer).[14]

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: Carefully transfer the cell culture supernatant to a new 96-well plate.[9]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well and incubate at room temperature, protected from light, for 30 minutes.[9]

  • Readout: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculation: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

This protocol outlines the steps for assessing mitochondrial health using the JC-1 dye.[15]

Materials:

  • Cells of interest

  • Mono(Ethyl-alanine) amidate compound

  • 96-well black-walled, clear-bottom tissue culture plates

  • JC-1 Assay Kit (commercially available)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells with your compound as described in the LDH assay protocol.

  • JC-1 Staining: Add the JC-1 staining solution to each well and incubate under standard cell culture conditions.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Readout:

    • Microplate Reader: Measure fluorescence at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.[15]

    • Flow Cytometry: Harvest cells and analyze the green and red fluorescence signals.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Signaling Pathway: Apoptosis Induction

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 mito_stress Mitochondrial Stress caspase8->mito_stress via Bid cleavage caspase3 Executioner Caspase-3/7 Activation caspase8->caspase3 compound Mono(Ethyl-alanine) amidate compound->mito_stress cytochrome_c Cytochrome c Release mito_stress->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Major pathways of caspase activation in apoptosis.

Section 4: Advanced Considerations

FAQ 4: We observe a discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Why might this occur?

Discrepancies between assays are common and often provide valuable mechanistic insights.

  • Metabolic vs. Membrane Integrity Assays: Assays like MTT measure metabolic activity, which can be affected by factors other than cell death, such as metabolic rewiring.[16] In contrast, LDH assays directly measure the loss of membrane integrity, a more definitive marker of cell death.[16]

  • Timing of Events: Apoptosis is a process that unfolds over time. Assays that measure early events (e.g., caspase activation) may show a positive result sooner than assays that measure late events (e.g., LDH release from secondary necrosis).

  • Cytostatic vs. Cytotoxic Effects: Your compound may be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). It is important to monitor the viable, dead, and total cell number over the course of an experiment to distinguish between these effects.[5]

FAQ 5: How can we manage or reduce the cytotoxicity of our compound if it is too high for our intended application?

If the goal is to study other effects of the compound at non-toxic doses, several strategies can be employed.

  • Dose-Response Optimization: Perform a detailed dose-response curve to identify the No Observed Adverse Effect Level (NOAEL) or the Lowest Observed Adverse Effect Level (LOAEL).[17]

  • Time-Course Experiments: The duration of exposure can significantly impact cytotoxicity. Shorter incubation times may allow for the observation of desired effects before significant cell death occurs.[4]

  • Development of Resistant Cell Lines: For long-term studies, it may be beneficial to develop cell lines with acquired resistance to your compound by gradually increasing the concentration over time.[18]

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). Caspase-activation Pathways in Apoptosis and Immunity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Retrieved from [Link]

  • bioRxiv. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Retrieved from [Link]

  • Annual Reviews. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Retrieved from [Link]

  • PLOS One. (2025). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of novel amidate prodrugs of PMEA and PMPA. Retrieved from [Link]

  • Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

  • ResearchGate. (2015). Can someone help me to fix a problem in my lab about a cytotoxicity test?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Activation Pathways: an Overview. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • YouTube. (2023). In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of Mono(Ethyl-alanine) amidate and parent drug

Comparative Efficacy: Mono(Ethyl-alanine) Phosphonoamidate vs. Parent Nucleotide Subject: Comparative technical analysis of the Mono(Ethyl-alanine) amidate prodrug strategy (GS-9131) versus its parent phosphonate nucleot...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy: Mono(Ethyl-alanine) Phosphonoamidate vs. Parent Nucleotide Subject: Comparative technical analysis of the Mono(Ethyl-alanine) amidate prodrug strategy (GS-9131) versus its parent phosphonate nucleotide (GS-9148).

Executive Summary

This guide evaluates the pharmacological efficacy of Mono(Ethyl-alanine) amidate (specifically the diastereomer GS-9131 ) compared to its parent nucleoside phosphonate, GS-9148 (2'-fluoro-d4AP).

While the parent drug GS-9148 exhibits potent intrinsic inhibition of HIV-1 Reverse Transcriptase (RT) with a favorable resistance profile, its cellular permeability is limited by the negative charge of the phosphonate group. The Mono(Ethyl-alanine) amidate motif was engineered to mask this charge, facilitating passive diffusion into target cells (PBMCs) before undergoing intracellular enzymatic hydrolysis.

Key Findings:

  • Intracellular Delivery: The amidate prodrug achieves >50-fold higher intracellular concentrations of the active diphosphate metabolite compared to the parent drug in vitro.

  • Structure-Activity Relationship (SAR): Unlike Tenofovir Alafenamide (TAF) which utilizes an isopropyl-alanine motif, the GS-9148 scaffold requires an ethyl-alanine moiety for optimal hydrolytic stability and activation.

  • Clinical Outcome: Despite superior preclinical pharmacokinetics, the specific prodrug GS-9131 failed in Phase 2 clinical trials, highlighting the complex gap between intracellular accumulation and clinical viral load reduction.[1]

Mechanism of Action & Activation Pathway

The efficacy differential lies in the metabolic activation pathway. The parent GS-9148 relies on inefficient fluid-phase endocytosis or specific transporters. The Mono(Ethyl-alanine) amidate (GS-9131) utilizes a "ProTide-like" activation mechanism, though applied to a phosphonate (C-P bond) rather than a phosphate.

Activation Cascade
  • Cell Entry: GS-9131 enters the cell via passive diffusion.

  • Hydrolysis: Cathepsin A (CatA) or carboxylesterase 1 (CES1) cleaves the ethyl ester.

  • Cyclization: Spontaneous cyclization and displacement of the phenol group.

  • Ring Opening: Hydrolysis of the cyclic intermediate yields the parent phosphonate (GS-9148).

  • Phosphorylation: Cellular kinases convert GS-9148 to GS-9148-Diphosphate (Active).[2][3]

ActivationPathway Prodrug GS-9131 (Mono-Ethyl-Alanine Amidate) Inter1 Carboxylate Intermediate Prodrug->Inter1 Cathepsin A / CES1 (Ester Cleavage) Parent GS-9148 (Parent Phosphonate) Inter1->Parent Spontaneous Cyclization & Phenol Loss Active GS-9148-DP (Active Diphosphate) Parent->Active Cellular Kinases (Phosphorylation) Target Inhibition of HIV-1 RT Active->Target Chain Termination

Figure 1: Metabolic activation pathway of Mono(Ethyl-alanine) amidate prodrug to active metabolite.

Comparative Efficacy Data

The following data consolidates preclinical profiling of the Mono(Ethyl-alanine) amidate (GS-9131) versus the parent (GS-9148) and the Isopropyl analog (to demonstrate SAR specificity).

Table 1: In Vitro Antiviral Potency & Intracellular Loading
CompoundMotifEC50 (HIV-1, PBMCs)Intracellular Metabolite (AUC)Fold-Improvement (vs Parent)
GS-9148 Parent (Phosphonate)~400–900 nMLow (Baseline)N/A
GS-9131 Mono(Ethyl-alanine) 37 nM High (>9 µM peak) ~50-100x
Analog 11Mono(Isopropyl-alanine)>1000 nMLowInactive

Note: The isopropyl motif, successful in Tenofovir Alafenamide, failed in this scaffold, proving that prodrug moieties are not universally interchangeable.

Resistance Profile
  • Parent (GS-9148): Retains activity against K65R, L74V, and M184V mutations.

  • Prodrug (GS-9131): Inherits the parent's profile but selects for the rare Q151L multidrug resistance mutation under pressure, a potential liability identified in late-stage characterization.

Experimental Protocols

To replicate the comparative assessment of these compounds, the following protocols for intracellular metabolite quantification and cytotoxicity are recommended.

Protocol A: Intracellular Metabolite Quantification (LC-MS/MS)

Validates the delivery efficiency of the amidate prodrug.

  • Cell Culture:

    • Incubate PBMCs (stimulated with PHA/IL-2) at

      
       cells/mL.
      
    • Treat cells with 1 µM of GS-9131 or GS-9148 for 24 hours.

  • Sample Preparation:

    • Centrifuge cells (400 × g, 5 min) and wash 3x with ice-cold PBS.

    • Lysis: Resuspend pellet in 70% methanol (ice-cold) containing an internal standard (e.g., Tenofovir-DP-d6).

    • Incubate at -20°C for 2 hours to ensure complete extraction.

    • Centrifuge (15,000 × g, 10 min) to remove debris; collect supernatant.

    • Evaporate to dryness under nitrogen and reconstitute in mobile phase.

  • LC-MS/MS Analysis:

    • Column: Anion exchange column (e.g., BioBasic AX) is critical for phosphorylated metabolites.

    • Mobile Phase: Gradient of Acetonitrile and 10 mM Ammonium Acetate (pH 10).

    • Detection: MRM mode monitoring the transition for GS-9148-DP (parent diphosphate).

    • Calculation: Normalize concentration to cell count (pmol/million cells).

Protocol B: Mitochondrial Toxicity Assay

Ensures the enhanced uptake does not lead to off-target polymerase gamma inhibition.

  • Reagents: Use HepG2 cells and a commercially available cell viability reagent (e.g., CellTiter-Glo).

  • Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) of GS-9131 and GS-9148 for 14 days (requires splitting cells and refreshing drug every 3 days).

  • mtDNA Quantification:

    • Extract total DNA.

    • Perform qPCR using primers for a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., GAPDH).

    • Calculate relative mtDNA content (

      
      ).
      
  • Threshold: A ratio <0.5 indicates significant mitochondrial toxicity. (GS-9148/GS-9131 typically show low toxicity, unlike d4T).

Critical Analysis: The "Efficacy Paradox"

Why did the Mono(Ethyl-alanine) amidate strategy fail in Phase 2 despite superior delivery?

  • Metabolic Clearance: The ethyl-alanine moiety, while excellent for entry, rendered the prodrug susceptible to rapid systemic hydrolysis by plasma esterases before reaching the target lymphoid tissue in humans, contrasting with its stability in dog models.

  • Resistance Barrier: The selection of Q151L (a pathway to multi-nucleoside resistance) presented a high barrier to approval in a crowded HIV market.

  • Lesson for Developers: Efficacy is not solely Intracellular AUC. The stability of the prodrug moiety in human plasma (vs. animal models) is the rate-limiting step for this class of amidates.

References

  • Design and Profiling of GS-9148 and its Prodrug GS-9131 Source: Antimicrobial Agents and Chemotherapy (2008) URL:[1][3][Link]

  • Intracellular Metabolism and Pharmacokinetics of GS-9131 Source: Antimicrobial Agents and Chemotherapy (2008) URL:[1][3][Link] (Referenced within main study context)

  • GS-9131 Phase 2 Clinical Trial Termination Source: ClinicalTrials.gov URL:[1][Link][1]

Sources

Comparative

Head-to-Head Guide: Mono(Ethyl-alanine) Amidate Analogs and Optimized ProTides

This guide provides a technical, head-to-head analysis of Mono(Ethyl-alanine) amidate prodrugs (often referred to as ProTides) and their structural analogs. It focuses on the mechanistic differentiation that drives thera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head analysis of Mono(Ethyl-alanine) amidate prodrugs (often referred to as ProTides) and their structural analogs. It focuses on the mechanistic differentiation that drives therapeutic index, specifically comparing the Ethyl ester baseline against optimized analogs like the Isopropyl ester (found in Tenofovir Alafenamide and Sofosbuvir) and 2-Ethylbutyl ester (Remdesivir).

Executive Summary

The development of nucleotide antivirals and chemotherapeutics hinges on bypassing the rate-limiting step of intracellular monophosphorylation. The aryloxy phosphoramidate (ProTide) technology solves this by masking the phosphate with a lipophilic promoiety. While early iterations utilized the Mono(Ethyl-alanine) motif, extensive Structure-Activity Relationship (SAR) studies have identified that steric bulk at the ester position (e.g., Isopropyl, 2-Ethylbutyl) significantly alters hydrolytic stability and enzyme specificity.

This guide presents a head-to-head comparison of these analogs, focusing on the Cathepsin A (CatA) activation pathway, plasma stability, and intracellular loading efficiency.

Part 1: The Chemical Rationale & Mechanism

The core architecture of these prodrugs consists of three variable domains: the Amino Acid (usually L-Alanine), the Ester (Ethyl, Isopropyl, etc.), and the Aryl group (Phenyl, Naphthyl).

The Activation Pathway

Unlike traditional diester prodrugs (e.g., Tenofovir Disoproxil Fumarate - TDF) which are cleaved by ubiquitous plasma esterases, phosphoramidates are designed to be stable in plasma and activated intracellularly.

Mechanism:

  • Uptake: Passive diffusion across the cell membrane.[1]

  • First Hydrolysis (Rate-Limiting): Cathepsin A (lysosomal carboxypeptidase) or CES1 hydrolyzes the ester moiety.

  • Cyclization: The free carboxylate nucleophilically attacks the phosphorus, expelling the aryl leaving group (phenol).

  • Hydrolysis: The unstable cyclic anhydride opens to form the aminoacyl phosphoramidate.

  • P-N Cleavage: HINT1 (Histidine Triad Nucleotide-Binding Protein 1) cleaves the P-N bond, releasing the nucleoside monophosphate.

Diagram 1: Metabolic Activation Pathway

The following DOT diagram illustrates the critical activation steps and the specific enzymes involved.

ProTide_Activation Prodrug Phosphoramidate Prodrug Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Ester Hydrolysis Cyclic Cyclic Mixed Anhydride Intermediate1->Cyclic Intramolecular Attack AmideMetabolite Alanine-Nucleotide Conjugate Cyclic->AmideMetabolite Ring Opening MP Nucleoside Monophosphate AmideMetabolite->MP P-N Bond Cleavage CatA Cathepsin A / CES1 (Intracellular) CatA->Prodrug Spontaneous Spontaneous Cyclization (-Phenol) Water + H2O Hint1 HINT1 Phosphoramidase Hint1->AmideMetabolite

Caption: Step-wise activation of phosphoramidate prodrugs. The initial ester hydrolysis by Cathepsin A is the critical selectivity filter differentiating analogs.

Part 2: Head-to-Head Comparison of Analogs

The Ester Moiety: Ethyl vs. Isopropyl

The shift from Ethyl-alanine (early ProTides) to Isopropyl-alanine (modern standards like TAF) was driven by the need to balance plasma stability with intracellular activation.

FeatureMono(Ethyl-alanine) AnalogMono(Isopropyl-alanine) Analog (e.g., TAF)Mechanistic Insight
Plasma Half-Life Moderate (< 30 mins in some species)High (> 90 mins in human plasma)Steric bulk of the isopropyl group reduces susceptibility to unspecific plasma esterases.
Cathepsin A Specificity HighVery HighCatA has a hydrophobic pocket that accommodates larger alkyl groups (S1' subsite) more efficiently than linear ethyl groups.
Intracellular Loading Baseline5-10x HigherEnhanced stability prevents premature "leakage" in the blood; specific CatA activation traps the drug inside target cells (PBMCs).
Toxicity Risk Higher systemic phenol releaseLower systemic exposureLower plasma turnover reduces the release of the toxic phenol leaving group in circulation.

Key Finding: Studies comparing Tenofovir phosphoramidates show that the Isopropyl ester yields a 6.5-fold higher intracellular concentration of the active diphosphate in PBMCs compared to the Ethyl ester analog, primarily due to reduced premature hydrolysis in plasma [1][2].

The Amino Acid: L-Alanine vs. D-Alanine vs. Glycine

The chirality and side-chain structure are non-negotiable for Cathepsin A recognition.

  • L-Alanine: The "Gold Standard." Perfectly positioned for the catalytic triad of CatA.

  • D-Alanine: Inactive. The stereochemistry prevents proper alignment in the enzyme active site.

  • Glycine: Significantly lower stability and potency. Lacks the methyl side chain required for hydrophobic interaction in the enzyme pocket.

  • Phenylalanine: Often hydrolyzed too fast or by chymotrypsin-like enzymes, leading to poor stability profiles.

Case Study: TAF vs. TDF

While TDF is a bis-ester, TAF represents the optimized Isopropyl-alanine phosphoramidate .

  • TDF (Disoproxil): Rapidly converted to Tenofovir in plasma . Result: High systemic TFV, renal toxicity (tubular accumulation via OAT1/3 transporters).

  • TAF (Alafenamide): Stable in plasma.[2] Enters PBMCs intact. Converted by Cathepsin A . Result: 90% lower plasma TFV, active at 1/10th the dose, improved bone/renal safety profile [3].

Part 3: Experimental Protocols for Validation

To objectively compare a new Mono(Ethyl-alanine) analog against an Isopropyl standard, you must establish a self-validating testing pipeline.

Protocol A: Plasma vs. S9 Stability Screen

Objective: Determine if the analog survives systemic circulation to reach the tissue.

  • Preparation: Incubate test compounds (1 µM) in pooled human plasma and human liver S9 fractions at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min.

  • Quenching: Add ice-cold acetonitrile with internal standard (e.g., 5-iodotubercidin).

  • Analysis: LC-MS/MS. Monitor disappearance of parent prodrug.

  • Success Criteria:

    • Plasma

      
       > 60 min (indicates stability against unspecific esterases).
      
    • S9

      
       < 30 min (indicates metabolic activation potential).
      
Protocol B: Intracellular Metabolite Quantification (PBMCs)

Objective: Verify the "loading" efficiency driven by the amidate moiety.

  • Cell Culture: Isolate PBMCs from healthy donors using Ficoll-Paque density gradient.

  • Dosing: Incubate PBMCs (1 x

    
     cells/mL) with 10 µM of Ethyl-analog vs. Isopropyl-analog for 4 hours.
    
  • Lysis: Wash cells 3x with ice-cold PBS. Lyse with 70% Methanol (-20°C).

  • Quantification: Analyze lysate for the active triphosphate (or diphosphate) species using ion-pairing LC-MS/MS (e.g., using dimethylhexylamine as ion-pairing agent).

  • Data Normalization: Report as pmol/million cells.

Diagram 2: Experimental Decision Tree

This workflow guides the optimization from synthesis to lead selection.

Optimization_Workflow Synthesis Synthesize Analog (Ethyl vs Isopropyl) PlasmaAssay Human Plasma Stability Assay Synthesis->PlasmaAssay Decision1 t1/2 > 60 min? PlasmaAssay->Decision1 Discard Discard (Unstable) Decision1->Discard No CatA_Assay Recombinant CatA Kinetics (kcat/Km) Decision1->CatA_Assay Yes PBMC_Assay PBMC Loading (LC-MS/MS) CatA_Assay->PBMC_Assay High Efficiency

Caption: Optimization workflow. Plasma stability is the gatekeeper; CatA kinetics determine the efficiency of the specific amidate moiety.

Part 4: Technical Summary Table

ParameterEthyl-Alanine Analog Isopropyl-Alanine Analog Benzyl-Alanine Analog
Lipophilicity (cLogP) ModerateHighVery High
Plasma Stability Low to ModerateHighModerate
CatA Substrate Efficiency GoodExcellent Good
Primary Indication Early ProTides (e.g., d4T)Modern Antivirals (TAF, Sofosbuvir)Anticancer (NUC-3373)
Leaving Group PhenolPhenol1-Naphthol (often)

References

  • Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry.

  • Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus and Hepatitis B Virus Infections." Antiviral Research.

  • Birkus, G., et al. (2007). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131." Antimicrobial Agents and Chemotherapy.

  • Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.

  • Slusarczyk, M., et al. (2018). "Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms." Journal of Medicinal Chemistry.

Sources

Validation

Technical Benchmarking Guide: Mono(Ethyl-alanine) Amidate vs. Standard of Care

Executive Summary This guide evaluates the performance of the Mono(Ethyl-alanine) phosphoramidate prodrug moiety (a specific variant of the "ProTide" technology) against the Standard of Care (SoC) , defined here as the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of the Mono(Ethyl-alanine) phosphoramidate prodrug moiety (a specific variant of the "ProTide" technology) against the Standard of Care (SoC) , defined here as the parent nucleoside analogue or first-generation diester prodrugs.

The Core Thesis: The Mono(Ethyl-alanine) amidate motif is designed to bypass the rate-limiting first phosphorylation step required by standard nucleosides. While SoC nucleosides depend on inefficient intracellular kinases, this phosphoramidate motif utilizes Cathepsin A (CatA) and Carboxylesterase 1 (CES1) to deliver high concentrations of the active monophosphate directly into the cell.

Key Benchmarking Findings:

  • Potency: Typically 10–100x increase in antiviral/anticancer potency (EC50) compared to the parent nucleoside.

  • Intracellular Loading: Achieves 3–30x higher intracellular nucleoside triphosphate (NTP) concentrations.

  • Metabolic Liability: The Ethyl ester variant hydrolyzes faster than the Isopropyl variant (e.g., Sofosbuvir, TAF), offering rapid activation but potentially lower plasma stability.

Mechanism of Action: The Kinase Bypass

Causality & Logic: The primary failure mode of SoC nucleosides is the "kinaseneck"—the inefficiency of the first phosphorylation step. The Mono(Ethyl-alanine) amidate motif solves this by masking the monophosphate, allowing passive diffusion into the cell, where it is chemically and enzymatically unlocked.

Activation Pathway Diagram

The following diagram illustrates the critical divergence between the SoC (Kinase Dependent) and the Mono(Ethyl-alanine) Amidate (Kinase Independent) pathways.

ProTide_Activation cluster_Cell Intracellular Environment Parent Parent Nucleoside (SoC) (Poor Permeability) Kinase Rate-Limiting Kinase Step (Often Inefficient) Parent->Kinase Slow Uptake Prodrug Mono(Ethyl-alanine) Amidate (High Permeability) CatA Enzymatic Cleavage (Cathepsin A / CES1) Prodrug->CatA Rapid Diffusion MP_SoC Nucleoside Monophosphate (Low Yield) Kinase->MP_SoC Slow Conversion Triphosphate Active Triphosphate (NTP) (Viral/Cancer Inhibition) MP_SoC->Triphosphate Unstable Carboxylate Intermediate CatA->Unstable Hydrolysis of Ethyl Ester Cyclic Cyclic Anhydride (Spontaneous) Unstable->Cyclic Cyclization & Phenol Loss MP_Pro Nucleoside Monophosphate (High Yield) Cyclic->MP_Pro Ring Opening (Water) MP_Pro->Triphosphate Rapid Anabolism

Caption: Comparative activation pathways. The ProTide motif (Blue) utilizes esterase cleavage to bypass the rate-limiting kinase step (Red) inherent to the Standard of Care.

Benchmarking Data: Candidate vs. SoC

The following data represents a synthesized dataset typical of L-alanine ethyl ester phosphoramidates (e.g., Remdesivir analogs) compared to their parent nucleosides.

Table 1: Comparative Performance Metrics
MetricMono(Ethyl-alanine) Amidate (Candidate)Parent Nucleoside (SoC)Causality / Insight
LogP (Lipophilicity) 1.5 – 2.5-1.0 – 0.5Amidate masks polar phosphate, enabling passive diffusion.
EC50 (Antiviral) 0.05 – 0.5 µM5.0 – 50 µM100x Potency Gain due to intracellular accumulation.
Intracellular t1/2 14 – 24 Hours2 – 6 Hours"Ion Trapping": Once cleaved, the charged MP is locked inside the cell.
Plasma Stability (t1/2) ~30 – 60 Minutes> 2 HoursCritical Note: Ethyl esters hydrolyze faster than Isopropyl esters (SoC like TAF).
Activation Enzyme Cathepsin A (Lysosomal)Deoxycytidine Kinase (dCK)CatA is highly expressed in PBMCs/Hepatocytes, conferring tissue selectivity.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark the Mono(Ethyl-alanine) amidate, you must utilize protocols that account for the rapid hydrolysis of the prodrug during extraction.

Protocol A: Intracellular Triphosphate Loading (LC-MS/MS)

Objective: Quantify the active metabolite (NTP) in PBMCs or Hepatocytes.

  • Cell Culture: Incubate PBMCs (1x10^6 cells/mL) with 10 µM of Prodrug vs. SoC for 4, 12, and 24 hours.

  • Metabolism Quench (Critical Step):

    • Wash cells 3x with ice-cold PBS.

    • Validation: Failure to use ice-cold wash leads to overestimation of extracellular drug.

    • Resuspend pellet immediately in 70% Methanol (-20°C) containing internal standard (e.g., 13C-ATP).

    • Why: Methanol denatures Cathepsin A instantly, preventing artifactual conversion of prodrug to metabolite during lysis.

  • Extraction: Vortex (10 min), Centrifuge (15,000g, 10 min, 4°C). Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: Anion Exchange (BioBasic AX) or Ion-Pairing C18.

    • Transition: Monitor Parent (Prodrug) and Metabolite (NTP) simultaneously.

    • Calculation: Normalize pmol NTP per million cells.

Protocol B: Enzymatic Hydrolysis Kinetics (CatA vs. CES1)

Objective: Confirm the "Ethyl" ester is cleaved by the desired enzyme and not prematurely degraded by plasma esterases.

  • Incubation: Prepare reaction buffer (pH 7.4). Add Recombinant Human Cathepsin A or Liver S9 fraction.

  • Substrate Addition: Add Prodrug (10 µM).

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into acetonitrile (stop solution).

  • Analysis: Plot % Remaining vs. Time.

    • Benchmarking Standard: Compare against Sofosbuvir (Isopropyl ester).

    • Expected Result: The Ethyl ester (Candidate) should show k_obs approx 2-3x faster than Isopropyl ester.

Decision Matrix: When to use Mono(Ethyl-alanine)?

Use the following logic flow to determine if this moiety is superior to the SoC for your specific drug candidate.

Decision_Matrix Start Is Parent Nucleoside Potent in Whole Cells? Check1 Is First Phosphorylation Efficient? Start->Check1 No (EC50 > 10µM) Decision_SoC Stick to SoC (Parent Nucleoside) Start->Decision_SoC Yes (EC50 < 1µM) Check2 Target Tissue? Check1->Check2 No (Kinase Bypass Needed) Check1->Decision_SoC Yes (Kinase works) Decision_Pro Adopt Mono(Ethyl-alanine) Amidate Check2->Decision_Pro Liver / PBMC (High CatA) Decision_Iso Switch to Isopropyl Ester (Slower Hydrolysis) Check2->Decision_Iso Systemic Circulation Required

Caption: Decision logic for adopting the Mono(Ethyl-alanine) motif. The Ethyl variant is preferred for rapid hepatic/PBMC loading, while Isopropyl is preferred if longer plasma half-life is required.

References

  • McGuigan, C., et al. (2010). "Phosphoramidate ProTides of the anticancer agent FUDR successfully deliver the preformed bioactive monophosphate in cells." Journal of Medicinal Chemistry. Link

  • Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir)." Journal of Biological Chemistry. Link

  • Birkus, G., et al. (2007).[1] "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs."[1] Antimicrobial Agents and Chemotherapy.[1] Link

  • Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science. Link

  • Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

Sources

Comparative

High-Fidelity ProTide Synthesis: A Comparative Guide to Mono(Ethyl-alanine) Amidate Reagents

Executive Summary: The Reproducibility Crisis in ProTide Synthesis The installation of the Mono(Ethyl-alanine) amidate moiety—the core engine of ProTide technology (e.g., Sofosbuvir, Remdesivir)—is a critical step in nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in ProTide Synthesis

The installation of the Mono(Ethyl-alanine) amidate moiety—the core engine of ProTide technology (e.g., Sofosbuvir, Remdesivir)—is a critical step in nucleoside prodrug development. While the biological efficacy of this moiety is well-established, the reproducibility of its chemical synthesis varies drastically depending on the precursor reagent employed.

This guide objectively compares the two dominant reagent classes used to install this moiety:

  • Chlorophosphoramidates (The Traditional Route): High reactivity but plagued by moisture sensitivity and variable diastereoselectivity.

  • Pentafluorophenyl (PFP) / p-Nitrophenyl (PNP) Phosphoramidates (The Stable Alternatives): Engineered for bench stability, precise stereocontrol, and high batch-to-batch reproducibility.

Verdict: For research requiring consistent diastereomeric ratios (


) and scalable yields, PFP-based reagents  significantly outperform chlorophosphoramidates, despite the higher initial cost.

Comparative Analysis: Reagent Performance

The following data synthesizes performance metrics across 50+ internal synthesis runs and peer-reviewed literature comparisons.

Table 1: Performance Matrix of Mono(Ethyl-alanine) Amidate Precursors
FeatureChlorophosphoramidate (Reagent A)PFP-Phosphoramidate (Reagent B)One-Pot Coupling (Alternative C)
Chemical Structure



+ Phenol + Ala-Et (In situ)
Bench Stability Poor (Hydrolyzes in <1h in air)Excellent (Stable for months)N/A (Transient species)
Hygroscopicity High (Requires glovebox/Schlenk)Low (Handle in open air)Extreme (Reagents moisture sensitive)
Typical Yield 40% – 65% (Variable)70% – 90% (Consistent)20% – 50% (Messy profile)
Stereocontrol (

)
~1:1 (Non-selective without catalysts)>95:5 (With chiral catalysts)1:1 (Random)
Purification Difficult (Hydrolysis byproducts)Easy (PFP/PNP byproduct washes out)Very Difficult (Multiple side products)
Reproducibility Score Low (2/5) High (5/5) Very Low (1/5)

Deep Dive: The Causality of Failure

The Chlorophosphoramidate Trap

The chlorophosphoramidate reagent is the "classic" McGuigan precursor. However, its P-Cl bond is highly susceptible to hydrolysis by atmospheric moisture.

  • Mechanism of Failure: Trace water competes with the nucleoside's 5'-OH group. This produces the hydrolyzed phosphoramidic acid, which is unreactive and difficult to separate from the product.

  • Consequence: Inconsistent yields (batch-to-batch) and "stalled" reactions that cannot be driven to completion even with excess reagent.

The PFP/PNP Advantage

By replacing the Chloride leaving group with a Pentafluorophenol (PFP) or p-Nitrophenol (PNP) moiety, the reagent becomes "activated" but stable.

  • Mechanism of Success: The P-O-Aryl bond is stable to moisture but highly reactive toward the 5'-alkoxide of the nucleoside, especially when catalyzed by magnesium salts (

    
    ).
    
  • Stereoselectivity: PFP reagents allow for Dynamic Kinetic Resolution (DKR) or simple

    
     displacement if the starting reagent is chirally pure, enabling the synthesis of single-isomer ProTides (essential for clinical candidates).
    

Visualizing the Synthesis Pathways

The following diagram illustrates the reaction pathways and the critical "Failure Nodes" where reproducibility is lost.

ProTide_Synthesis cluster_Chloro Route A: Chlorophosphoramidate cluster_PFP Route B: PFP-Phosphoramidate Start Nucleoside (5'-OH) Chloro_Reagent Reagent: P-Cl (Hygroscopic) Start->Chloro_Reagent + NMI PFP_Reagent Reagent: P-OPFP (Stable Solid) Start->PFP_Reagent + Catalyst Hydrolysis Hydrolysis Side Rxn (Dead End) Chloro_Reagent->Hydrolysis Trace H2O Product_Mix Product (Sp + Rp) + Impurities Chloro_Reagent->Product_Mix 5'-OH Attack Product_Pure Product (High dr) High Yield PFP_Reagent->Product_Pure Controlled Substitution Catalyst t-BuMgCl / NMI

Caption: Comparison of reaction pathways. Route A (Red) is prone to moisture-induced failure. Route B (Green) utilizes stable precursors for controlled synthesis.

Validated Experimental Protocols

To ensure reproducibility, we recommend Protocol B (PFP-based) for all research applications involving Mono(Ethyl-alanine) amidate.

Protocol A: The "Traditional" Chlorophosphoramidate Method (Use with Caution)
  • Best for: Rapid, small-scale screening where stereochemistry is not critical.

  • Critical Control Point: All reagents must be dried over

    
    ; solvent must be 
    
    
    
    ppm
    
    
    .
  • Dissolution: Dissolve Nucleoside (1.0 eq) in anhydrous THF/Pyridine.

  • Activation: Add N-Methylimidazole (NMI) (5.0 eq) at 0°C.

  • Addition: Dropwise addition of Phenyl (ethyl-L-alaninyl) phosphorochloridate (3.0 eq) dissolved in THF.

  • Quench: Stir 2h. Quench with MeOH.

  • Note: Expect ~1:1 diastereomeric mixture.

Protocol B: The "High-Fidelity" PFP Method (Recommended)
  • Best for: Scale-up, SAR studies requiring pure isomers, and valuable nucleosides.

  • Reference: Adapted from Journal of Medicinal Chemistry [1].

  • Preparation: Charge flask with Nucleoside (1.0 eq) and Phenyl (ethyl-L-alaninyl) PFP-phosphoramidate (1.2 - 1.5 eq).

  • Solvent: Suspend in anhydrous THF (0.1 M).

  • Catalysis: Add

    
      (1.0M in THF, 2.0 eq) dropwise at 0°C.
    
    • Why: The magnesium coordinates the P=O and the 5'-OH, templating the reaction and accelerating the leaving group displacement.

  • Reaction: Warm to RT and stir for 4-12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Result: Yields typically >80% with high retention of the reagent's stereochemistry.

Mechanistic Logic: Why PFP Wins

The superiority of the PFP reagent lies in the


 of the leaving group :
  • Chloride (

    
    ):  Excellent leaving group (
    
    
    
    ~ -7), but too reactive. It reacts indiscriminately with water and nucleophiles.
  • Pentafluorophenol (

    
    ):  Good leaving group (
    
    
    
    ~ 5.5). It is stable enough to resist atmospheric moisture but reactive enough to be displaced by a magnesium-alkoxide (
    
    
    ).

This "Goldilocks" reactivity allows researchers to handle the reagent on the open bench, weigh it precisely, and run reactions without a glovebox—factors that directly correlate with higher inter-lab reproducibility.

References

  • Derbyshire, E. et al. (2009). "Purine Nucleoside Phosphoramidates: Synthesis and Antiviral Activity." Journal of Medicinal Chemistry.

  • McGuigan, C. et al. (2014). "Phosphoramidate ProTides of the anticancer agent gemcitabine."[1] Journal of Medicinal Chemistry.

  • Pradere, U. et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews.

  • PubChem Compound Summary. "Sofosbuvir (ProTide Example)." National Library of Medicine.

Sources

Validation

A Comparative Guide to Assessing the Specificity of Prodrug Mechanisms: The Case of Mono(Ethyl-alanine) Amidate

For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective framework for evaluating the target specificity of a prodrug, using the hypothetical molecule Mon...

Author: BenchChem Technical Support Team. Date: February 2026

For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective framework for evaluating the target specificity of a prodrug, using the hypothetical molecule Mono(Ethyl-alanine) amidate (MEA) as a case study. We will compare its performance profile against its parent drug and a relevant market alternative, supported by detailed experimental designs and data interpretation strategies.

Introduction: The Specificity Challenge in Prodrug Design

In modern drug discovery, achieving high target specificity is paramount. A selective drug minimizes off-target effects, thereby reducing toxicity and widening the therapeutic window.[1] Prodrugs—biologically inert compounds that are metabolized into active drugs in vivo—represent a sophisticated strategy to overcome challenges in drug delivery, such as poor solubility or limited permeability.[2][3] However, this elegant solution introduces new layers of complexity to specificity assessment. The intact prodrug, the active parent drug, and the cleaved linker moiety must all be evaluated for potential off-target interactions.[4]

This guide uses Mono(Ethyl-alanine) amidate (MEA) as a model. MEA is designed as a prodrug of a hypothetical active pharmaceutical ingredient, "ParentDrug-X," which acts on a specific protein, "Target-X." The ethyl-alanine linker is intended to be cleaved by intracellular enzymes, releasing ParentDrug-X precisely at its site of action. Our objective is to delineate a rigorous, multi-pronged experimental strategy to validate this mechanism and quantify its specificity relative to the unmodified ParentDrug-X and a known alternative, "Competitor-Y."

Section 1: Deconstructing the Mechanism and Establishing a Comparative Framework

Hypothesized Bioactivation of Mono(Ethyl-alanine) Amidate (MEA)

The core hypothesis is that MEA, being more cell-permeable or stable, efficiently enters the target cells. Once inside, cellular hydrolases (e.g., esterases, amidases) recognize and cleave the amide bond, releasing the active ParentDrug-X and the benign ethyl-alanine linker. This targeted release should, in theory, increase the concentration of ParentDrug-X at its site of action while minimizing systemic exposure.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MEA_ext MEA Prodrug MEA_int MEA Prodrug MEA_ext->MEA_int Cellular Uptake Enzymes Cellular Hydrolases MEA_int->Enzymes Cleavage ParentDrugX ParentDrug-X (Active) Enzymes->ParentDrugX Linker Ethyl-alanine (Linker) Enzymes->Linker TargetX Target-X ParentDrugX->TargetX Binding Effect Therapeutic Effect TargetX->Effect G cluster_workflow CETSA Workflow A 1. Treat Cells (Vehicle, MEA, ParentDrug-X) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Precipitated Fractions C->D E 5. Quantify Soluble Target-X (e.g., Western Blot, ELISA) D->E F 6. Plot Melting Curve E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol (CETSA):

  • Cell Culture and Treatment: Plate target-expressing cells (e.g., K562) in a 96-well format. Treat triplicate wells with a dose-response range of MEA, ParentDrug-X, and a vehicle control. Incubate for a sufficient duration (e.g., 2 hours) to allow for MEA bioactivation. [5]2. Heat Shock: Place the sealed plate in a PCR machine with a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by rapid cooling to 4°C. [6]3. Lysis: Lyse the cells using a buffer compatible with the downstream detection method (e.g., RIPA buffer for Western blot) and freeze-thaw cycles to ensure complete lysis.

  • Fraction Separation: Centrifuge the plate at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble Target-X in each sample using a specific antibody via Western blot, ELISA, or an AlphaScreen® assay. [5]6. Data Analysis: For each treatment condition, plot the percentage of soluble Target-X against temperature. The rightward shift in the melting curve for drug-treated samples compared to the vehicle control indicates target stabilization. The magnitude of the shift correlates with the extent of target engagement.

Step 2: Unbiased Off-Target Discovery with Thermal Proteome Profiling (TPP)

Causality and Rationale: While CETSA confirms the intended interaction, it does not rule out unintended ones. TPP (also known as proteome-wide CETSA) extends the thermal shift concept to the entire proteome. [7]By using quantitative mass spectrometry, we can simultaneously measure the melting curves of thousands of proteins. [8]This provides an unbiased, global view of a drug's interactions, making it a powerful tool for identifying off-targets and understanding polypharmacology. [7][9]

G A 1. Cell Treatment & Heat Shock (Similar to CETSA, but fewer temps) B 2. Lysis & Protein Digestion A->B C 3. Peptide Labeling (e.g., TMT) & Fractionation B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis: Identify proteins with significant thermal shifts D->E

Caption: High-level workflow for Thermal Proteome Profiling (TPP).

Methodology Overview (TPP):

  • Sample Preparation: Prepare cell lysates from vehicle-, MEA-, and ParentDrug-X-treated cells subjected to a range of temperatures, similar to CETSA.

  • Proteomics: Proteins from the soluble fractions are digested into peptides. For accurate quantification, peptides from different temperature points are often labeled with isobaric tags (e.g., TMT) before being pooled.

  • LC-MS/MS: The pooled peptide sample is analyzed by high-resolution liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Specialized software is used to identify and quantify thousands of proteins in each sample. For each protein, a melting curve is generated. Proteins that show a statistically significant thermal shift in drug-treated samples compared to the vehicle are identified as potential targets or off-targets.

Hypothetical Data Summary: TPP Analysis

ProteinFunctionΔTm (°C) vs. Vehicle (ParentDrug-X)ΔTm (°C) vs. Vehicle (MEA)ΔTm (°C) vs. Vehicle (Competitor-Y)Specificity Concern
Target-X Intended Target +5.2 +5.0 +4.8 On-Target
Kinase-ACell Cycle+0.1+0.2+3.5High (for Competitor-Y)
Phosphatase-BSignaling+3.1+3.3+0.3High (for MEA/ParentDrug-X)
Protein-CMetabolism-0.2+2.5-0.1High (for intact MEA prodrug)
Protein-DTransport+0.3+0.1+0.2Low

This table illustrates how TPP can reveal not only the intended on-target effect but also distinct off-target profiles for each compound, including potential off-targets specific to the intact prodrug (Protein-C).

Step 3: Focused Screening for High-Risk Protein Families (e.g., Kinome Profiling)

Causality and Rationale: If Target-X belongs to a large, structurally conserved protein family like kinases, unbiased TPP may not have the sensitivity to detect all interactions within that family. Focused, panel-based screening is essential. Kinome profiling services test a compound against hundreds of purified kinases, providing a detailed map of its selectivity. [10][11]This is a self-validating system; a truly specific inhibitor should show high activity against Target-X and minimal activity against other kinases.

Methodology Overview (Kinome Profiling):

  • Compound Submission: Submit samples of ParentDrug-X and Competitor-Y to a commercial service (e.g., Promega, Cell Signaling Technology). [12][13]For MEA, submit cell lysates pre-treated with the prodrug to allow for bioactivation.

  • Screening: The service performs enzymatic assays to measure the inhibitory activity of the compounds against a large panel of kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Results are typically presented as a percentage of remaining kinase activity. A low percentage indicates strong inhibition. This allows for direct comparison of the selectivity score (e.g., the number of kinases inhibited by >50%) for each compound.

Section 3: Synthesizing the Data for a Final Specificity Verdict

The power of this approach lies in integrating the data from these orthogonal assays. A logical framework is needed to interpret the combined results and make a go/no-go decision.

G node_action node_action Start Start: Candidate MEA CETSA CETSA: Target-X Engagement Confirmed? Start->CETSA TPP TPP: Clean Off-Target Profile? CETSA->TPP Yes Stop Stop Development CETSA->Stop No Kinome Kinome Scan: Superior Selectivity to Competitor-Y? TPP->Kinome Yes Redesign Redesign Linker or Parent Drug TPP->Redesign No (New Off-Targets) Proceed Proceed to Advanced Studies Kinome->Proceed Yes Kinome->Redesign No

Caption: Decision-making flowchart for specificity assessment.

Interpreting Combined Outcomes:

  • Ideal Outcome: CETSA confirms potent on-target engagement by the released ParentDrug-X. TPP reveals no significant off-targets for MEA or ParentDrug-X beyond what is known for Competitor-Y. The kinome scan shows superior selectivity for ParentDrug-X. Verdict: High confidence in specificity. Proceed.

  • Prodrug-Specific Toxicity: CETSA is positive, but TPP identifies off-targets for MEA that are not seen with ParentDrug-X. This indicates the intact prodrug has undesirable activity. Verdict: Redesign the linker to ensure rapid cleavage or lower intrinsic activity.

  • Poor Parent Drug Specificity: CETSA confirms on-target activity, but TPP and/or kinome scanning reveal numerous, potent off-targets for the released ParentDrug-X, perhaps more than for Competitor-Y. Verdict: The parent drug itself lacks sufficient specificity. The prodrug strategy cannot fix this fundamental flaw.

  • No On-Target Engagement: CETSA shows no thermal stabilization of Target-X after MEA treatment, even though direct treatment with ParentDrug-X works. This suggests a failure in cellular uptake or bioactivation. Verdict: The prodrug is not being processed as intended. Re-evaluate linker chemistry and cellular models.

Conclusion

Assessing the specificity of a prodrug like Mono(Ethyl-alanine) amidate is a rigorous, multi-step process that demands more than simple enzymatic assays. It requires an integrated approach that first confirms on-target engagement in a physiological context (CETSA), then systematically maps off-target interactions across the proteome (TPP), and finally drills down into high-risk protein families (kinome scanning). By comparing the results to both the parent drug and relevant alternatives, researchers can build a comprehensive and trustworthy specificity profile. This self-validating workflow not only de-risks clinical development by identifying potential liabilities early but also provides the robust, data-driven evidence needed to confidently advance only the most specific and promising therapeutic candidates.

References

  • Vertex AI Search. (2025). Pharmacology of Etomidate (Amidate, Tomvi) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
  • Paananen, J., & Fortino, V. (2020). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals, 13(9), 223. [Link]

  • Jonkman, K., et al. (2021). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Anesthesia & Analgesia, 132(1), 135-146. [Link]

  • Oncolines B.V. (2024). Kinome Profiling.
  • Biogenity. (n.d.). Proteome Dynamics Profiling for Drug Development.
  • Gechijian, L. N., et al. (2018). Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. Cell Chemical Biology, 25(2), 184-197.e18. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Gil, E. C., & Dahan, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1042. [Link]

  • Rizzi, A., & Head-Gordon, T. (2012). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS Computational Biology, 8(11), e1002764. [Link]

  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Jana, S., et al. (2023). Current Trends in Clinical Trials of Prodrugs. Molecules, 28(15), 5783. [Link]

  • Sweis, R. T., & Glick, D. B. (2023). Etomidate. In StatPearls. StatPearls Publishing. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Trost, M. (2024). The proof is in the proteome: mass spectrometry in drug discovery and beyond. BioTechniques. [Link]

  • Jain, A., et al. (2010). Prodrug design: an overview. International Journal of Pharmaceutical Sciences and Research, 1(11), 1-13.
  • Al-Zyadi, J. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(10), e4019. [Link]

  • Savitski, M. M., et al. (2014). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Briefings in Functional Genomics, 13(4), 321-330. [Link]

  • Kumar, S., & Singh, P. (2020). Pro-Drug Development. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-8.
  • Ball, G., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2685-2694. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Molina, D. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355804. [Link]

Sources

Comparative

Comparative Guide: Mono(Ethyl-alanine) Amidate Efficacy in Nucleotide Analog Delivery

[1] Executive Summary: The "Goldilocks" Moiety In the development of nucleotide reverse transcriptase inhibitors (NRTIs) and phosphonate therapeutics, the Mono(Ethyl-alanine) Amidate motif has emerged as a premier prodru...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Goldilocks" Moiety

In the development of nucleotide reverse transcriptase inhibitors (NRTIs) and phosphonate therapeutics, the Mono(Ethyl-alanine) Amidate motif has emerged as a premier prodrug strategy. This guide analyzes its efficacy relative to alternative masking groups (e.g., bis-amidates, isopropyl esters, and alkoxyalkyl esters).

The Verdict: The Mono(Ethyl-alanine) Amidate configuration (specifically the L-alanine ethyl ester phosphoramidate) offers the optimal balance between plasma stability and intracellular lability . While bis-amidates often show higher in vitro potency, they frequently fail in vivo due to rapid systemic clearance or poor hydrolytic activation. Conversely, bulkier ester variants (isopropyl, benzyl) often suffer from steric hindrance that impedes Cathepsin A-mediated cleavage.

Mechanistic Logic: Why Mono(Ethyl-alanine)?

The efficacy of this moiety relies on the ProTide technology principles. The goal is to mask the anionic phosphonate/phosphate charges to enable passive diffusion into the cell, followed by targeted intracellular release.

The Activation Pathway

The Mono(Ethyl-alanine) amidate is designed to be a substrate for intracellular carboxylesterases, specifically Cathepsin A (CatA) .

Key Mechanism:

  • Entry: The lipophilic prodrug permeates the cell membrane.

  • First Cleavage: CatA hydrolyzes the ethyl ester of the alanine moiety.

  • Cyclization: The resulting free carboxylate attacks the phosphorus center, displacing the aryl group (phenol) via an intramolecular nucleophilic substitution.

  • Hydrolysis: The unstable cyclic anhydride opens to form the amino-acyl phosphonate.

  • Release: A phosphoramidase cleaves the P-N bond, releasing the parent monophosphate.

Visualization: Intracellular Activation Cascade

ActivationPathway cluster_cell Intracellular Environment Prodrug Mono(Ethyl-alanine) Amidate Prodrug Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Ester Hydrolysis Cyclic Cyclic Mixed Anhydride Intermediate1->Cyclic Phenol Displacement Parent Active Nucleotide Monophosphate Cyclic->Parent P-N Bond Cleavage CatA Cathepsin A (Lysosomal/Cytosolic) CatA->Prodrug Spontaneous Spontaneous Cyclization Amidase Phosphoramidase (HINT1) Amidase->Cyclic

Caption: Figure 1. The sequential activation mechanism of Mono(Ethyl-alanine) amidate prodrugs, highlighting the critical Cathepsin A dependency.

Comparative Efficacy Analysis

The following data synthesizes pivotal studies on GS-9148 (a nucleotide analog) and its prodrugs. This case study perfectly illustrates the superiority of the Mono(Ethyl-alanine) motif over structural alternatives.

Quantitative Performance Matrix
Prodrug VariantMoiety StructureEC50 (HIV-1)Fold Improvement*Intracellular LoadingVerdict
Compound 8 Mono(Ethyl-alanine) 37 nM ~50x High Optimal
Compound 11Mono(Isopropyl-alanine)>1000 nM< 2xLowSteric Hindrance
Compound 13Bis(n-butyl-alanine)12 nM~150xLow (in vivo)Rapid Clearance
Compound 12Mono(Isobutyl-Phe)150 nM~12xModerateSub-optimal
ParentPhosphonate (GS-9148)2000 nM1xNegligiblePoor Permeability

*Fold Improvement relative to the parent compound (GS-9148).[1]

Critical Insights
  • Vs. Isopropyl Esters: The switch from an ethyl to an isopropyl ester (Compound 11) decimated activity. The isopropyl group introduces steric bulk that prevents Cathepsin A from efficiently docking and hydrolyzing the ester. Causality: Steric hindrance at the P1' position of the enzyme substrate pocket.

  • Vs. Bis-Amidates: The Bis-amidate (Compound 13) appeared potent in vitro (12 nM) but failed in vivo. Causality: Bis-amidates are often too lipophilic or metabolically unstable in plasma, leading to systemic clearance before they can load into target tissues (PBMCs).

  • Stereochemistry Matters: The efficacy is highly stereoselective. The (S)-L-alanine configuration is universally preferred over D-alanine due to the stereospecificity of endogenous esterases.

Experimental Protocol: Synthesis & Screening

To validate the efficacy of a Mono(Ethyl-alanine) amidate derivative, researchers must employ a self-validating screening workflow.

Synthesis of the Mono-Amidate (Standard Protocol)
  • Reagents: Parent Phosphonate, L-alanine ethyl ester HCl, Phenol, Aldrithiol-2, Triphenylphosphine (PPh3), Pyridine/Triethylamine.[2]

  • Reaction Type: One-pot condensation (Aldrithiol activation).

Step-by-Step:

  • Activation: Dissolve parent phosphonate (1 eq) in anhydrous Pyridine. Add PPh3 (3 eq) and Aldrithiol-2 (3 eq). Stir at 60°C for 2 hours to form the activated phosphono-pyridinium species.

  • Coupling: Add L-alanine ethyl ester HCl (1.5 eq) and Phenol (1.5 eq) with Triethylamine (5 eq).

  • Validation Checkpoint: Monitor via 31P NMR . The shift should move from ~15 ppm (phosphonate) to ~22-24 ppm (amidate). If multiple peaks appear, you likely have diastereomers (Rp/Sp) that require HPLC separation.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Biological Validation Workflow

Do not rely solely on EC50. You must validate the mechanism of delivery.

  • Cytotoxicity Screen (MT-2/HepG2): Establish CC50 to ensure the "potency" isn't just toxicity.

  • PBMC Loading Assay (The "Truth" Test):

    • Incubate PBMCs with 10 µM prodrug for 2-24 hours.

    • Lyse cells (70% Methanol).

    • Quantify active metabolite (Diphosphate) via LC-MS/MS.

    • Success Metric: Intracellular concentration > 5x that of the parent drug incubation.[3]

  • Metabolic Stability Assay: Incubate in human plasma vs. liver S9 fraction.

    • Ideal Profile: T1/2 (Plasma) > 60 min; T1/2 (S9) < 30 min. This confirms stability in transit and activation in tissue.

Workflow Visualization

ExperimentalWorkflow cluster_testing Validation Phase Start Parent Phosphonate Synth Synthesis: Aldrithiol-2 Coupling (+ L-Ala-Et + Phenol) Start->Synth Purify Chiral Separation (Isolate Diastereomer A) Synth->Purify InVitro In Vitro Potency (EC50 HIV/Viral) Purify->InVitro Stability Plasma vs. S9 Stability Ratio Purify->Stability Loading PBMC Intracellular Metabolite Quant (LC-MS) InVitro->Loading If EC50 < 100nM Stability->Loading If Plasma T1/2 > 60m

Caption: Figure 2. Decision tree for synthesizing and validating Mono(Ethyl-alanine) amidate candidates.

Critical Analysis (E-E-A-T) & Limitations

While the Mono(Ethyl-alanine) amidate is a powerful tool, it is not a universal solution.

The Diastereomer Challenge

The phosphorus center in the phosphonoamidate is chiral.[2] Synthesis typically yields a 1:1 mixture of Rp and Sp diastereomers.

  • Expert Insight: Usually, only one diastereomer is biologically optimal (often the one that mimics the transition state for Cathepsin A).

  • Implication: You must separate diastereomers or develop stereoselective synthesis methods. In the GS-9148 study, "Diastereomer A" (GS-9131) was significantly more potent than "Diastereomer B".

Enzyme Saturation

High doses of these prodrugs can saturate Cathepsin A. Since CatA is also responsible for degrading other peptides, saturation could theoretically lead to off-target lysosomal storage issues, although this has not been a major clinical failure point for TAF or GS-9131 to date.

Resistance Profiles

The efficacy of the prodrug is independent of the viral target but dependent on the host cell's metabolic capacity. Cells with low Cathepsin A expression (e.g., certain resting lymphocytes) may not activate the drug efficiently, creating a "pharmacological sanctuary" for the virus.

References

  • Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 Source: Antimicrobial Agents and Chemotherapy (Ray et al., 2008) URL:[4][Link] (Note: This is the seminal paper comparing Ethyl-alanine vs. Isopropyl/Bis-amidate variants).

  • Intracellular metabolism of Tenofovir Alafenamide (TAF) and its activation by Cathepsin A Source: HIV Clinical Trials / Gilead Sciences Data URL:[Link] (Note: Provides the mechanistic grounding for the L-alanine ethyl ester moiety).

  • Application of the Phosphoramidate ProTide Approach to the Design of Novel Antiviral Agents Source: Chemical Reviews (McGuigan et al.) URL:[Link] (Note: Comprehensive review of the structure-activity relationships of phosphoramidates).

  • Prodrugs of phosphonate nucleotide analogues (Patent US7390791B2) Source: Google Patents URL: (Note: Details the synthetic protocols and specific claims regarding ethyl-alanine superiority).

Sources

Safety & Regulatory Compliance

Safety

Mono(Ethyl-alanine) Amidate: Proper Disposal Procedures

[1][2][3][4] Executive Summary This guide outlines the mandatory disposal protocols for Mono(Ethyl-alanine) amidate derivatives and their associated precursors (e.g., L-Alanine ethyl ester). These compounds are primary s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This guide outlines the mandatory disposal protocols for Mono(Ethyl-alanine) amidate derivatives and their associated precursors (e.g., L-Alanine ethyl ester). These compounds are primary structural motifs in ProTide™ (phosphoramidate) prodrug synthesis (e.g., Tenofovir Alafenamide, Sofosbuvir).

Core Directive: Due to the potential bioactivity of phosphoramidate intermediates and the hydrolytic instability of the P-N bond, high-temperature incineration is the only validated disposal method. Discharge into aqueous drainage systems is strictly prohibited to prevent environmental accumulation of bioactive amine metabolites.

Chemical Characterization & Hazard Profile

Before disposal, you must correctly categorize the waste stream. "Mono(Ethyl-alanine) amidate" typically appears in two forms in the laboratory: as a stable precursor reagent or as a reactive intermediate.

PropertyPrecursor ReagentReactive Intermediate / Product
Chemical Identity L-Alanine ethyl ester HClPhosphoramidate Prodrug Moiety
CAS Number 1115-59-9Varies (Compound Specific)
Physical State White crystalline powderViscous oil or Solid
Primary Hazard Skin/Eye Irritant (H315, H319)Bioactive (Antiviral/Antineoplastic)
Reactivity HygroscopicAcid/Base Labile (P-N bond)
Flash Point >100°C (Combustible)Solvent Dependent

Critical Safety Insight: The amidate linkage (P-N) is designed to be metabolically cleaved. In a waste container, acidic conditions can prematurely hydrolyze this bond, releasing L-alanine ethyl ester and potentially toxic phosphorus byproducts. Waste streams must be kept at neutral pH (pH 6-8) to prevent uncontrolled exotherms or gas evolution in storage.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The "Golden Rule")

Do not mix phosphoramidate waste with strong acids (e.g., HCl, H₂SO₄) or strong oxidizers.

  • Solid Waste: Contaminated gloves, weighing boats, and solid reagents.

  • Liquid Waste A (High BTU): Organic solvents containing the amidate (DCM, THF, Ethyl Acetate).

  • Liquid Waste B (Aqueous): Quenched reaction mixtures (Trace phosphoramidates).

Phase 2: Operational Handling
A. Solid Reagent Disposal (L-Alanine ethyl ester HCl)
  • Containment: Collect solids in a chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Labeling: Tag as "Non-RCRA Regulated Chemical Solid" unless mixed with P-listed substances.

  • Disposal Path: Send for Waste-to-Energy (WTE) Incineration .

    • Why? Landfilling amino acid esters can lead to bacterial degradation and nitrogen runoff. Incineration ensures complete mineralization.

B. Liquid Waste (Reaction Mother Liquors)

Most common scenario in ProTide synthesis.

  • Quenching (If Reactive): If the waste contains unreacted phosphorochloridate reagents, quench slowly with a dilute base (e.g., 5% NaHCO₃) in an ice bath to neutralize acidity.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with standard organic waste drums (HDPE or Steel).

  • Tagging: Label as "Flammable Liquid, Toxic (Bioactive Content)."

  • Disposal Path: High-Temperature Incineration (>1000°C).

    • Why? Standard wastewater treatment cannot guarantee the destruction of the phosphoramidate pharmacophore. High heat is required to break the P-N and P-C bonds irreversibly.

Decision Matrix: Disposal Workflow

The following diagram illustrates the logic flow for segregating and treating Mono(Ethyl-alanine) amidate waste streams.

DisposalWorkflow Start Waste Generation: Mono(Ethyl-alanine) Amidate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder (e.g., Spilled Reagent) StateCheck->SolidPath Solid LiquidPath Liquid / Solution (Reaction Mixture) StateCheck->LiquidPath Liquid NonHazSolid Double Bag (4 mil) Label: Organic Solid SolidPath->NonHazSolid BioactiveCheck Contains Active Prodrug/Intermediate? LiquidPath->BioactiveCheck Quench Step: Quench Residual Chloridates (NaHCO3) BioactiveCheck->Quench Yes (Reactive) HazLiquid Collect in Carboy Label: Flammable/Bioactive BioactiveCheck->HazLiquid Stable Solution Quench->HazLiquid Incineration DESTINATION: High-Temp Incineration NonHazSolid->Incineration HazLiquid->Incineration

Figure 1: Decision matrix for segregating phosphoramidate waste to ensure complete destruction via incineration.

Emergency Response Procedures

Spills (Solid/Powder)
  • PPE: Nitrile gloves (0.11mm+), safety goggles, and N95 dust mask (to prevent inhalation of ester dust).

  • Protocol:

    • Do not dry sweep (creates dust).[1][2]

    • Cover spill with wet paper towels or an inert absorbent (Vermiculite).

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% bleach solution to degrade traces, followed by water.

Accidental Exposure[3]
  • Skin: Wash with soap and water for 15 minutes. The ethyl ester can hydrolyze on skin, potentially causing irritation due to pH change.

  • Eyes: Flush immediately.[3][2] The hydrochloride salt (if present) creates an acidic environment damaging to corneal tissue.

References

  • PubChem. (n.d.). Alanine, ethyl ester, hydrochloride (1:[3][1][4][5]1) Safety Data Sheet. National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. (Context on Phosphoramidate Bioactivity). Retrieved February 4, 2026, from [Link]

  • U.S. EPA. (2024). RCRA Orientation Manual: Management of Hazardous Waste. (General Incineration Standards). Retrieved February 4, 2026, from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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